molecular formula C7H5FN2 B142720 2-(3-Fluoropyridin-2-yl)acetonitrile CAS No. 149488-78-8

2-(3-Fluoropyridin-2-yl)acetonitrile

Cat. No.: B142720
CAS No.: 149488-78-8
M. Wt: 136.13 g/mol
InChI Key: MLTZCNARUQTCBM-UHFFFAOYSA-N
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Description

Product Overview 2-(3-Fluoropyridin-2-yl)acetonitrile is a fluorinated pyridine derivative supplied with a minimum purity of 95% . This compound, with the CAS Number 149488-78-8 and a molecular formula of C 7 H 5 FN 2 , is a valuable synthetic intermediate in medicinal chemistry and organic synthesis . The molecular weight is 136.13 g/mol, and it has a density of 1.203 g/cm³ . Research Applications and Value This chemical serves as a versatile building block for the construction of more complex molecules, particularly in pharmaceutical research. The presence of both a fluoropyridine ring and a nitrile group makes it a useful precursor for the synthesis of various heterocyclic compounds. Fluoropyridine derivatives are of significant interest in the development of active pharmaceutical ingredients, as evidenced by their role in the discovery of potent and selective negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5) . Such research is critical for advancing therapies for psychiatric and neurodegenerative disorders . Furthermore, nitrile-containing compounds can undergo various transformations, such as cycloaddition reactions, to create structurally diverse libraries for biological screening, including the development of anticancer agents . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluoropyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTZCNARUQTCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599341
Record name (3-Fluoropyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149488-78-8
Record name (3-Fluoropyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 2-(3-Fluoropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2-(3-Fluoropyridin-2-yl)acetonitrile (CAS: 175277-76-6) is a specialized heterocyclic building block critical to the structural optimization of small-molecule kinase inhibitors. Unlike its non-fluorinated analog, the inclusion of the C3-fluorine atom introduces a profound electronic bias that modulates the basicity of the pyridine nitrogen and alters the metabolic stability of the adjacent methylene bridge.

This guide provides a comprehensive technical analysis of this compound, moving beyond basic catalog data to explore its behavior in synthetic workflows, its physicochemical nuances, and the specific handling protocols required to maintain its integrity during drug discovery campaigns.

Part 2: Molecular Identity & Structural Analysis

The strategic value of this compound lies in the "Fluorine Effect." The fluorine atom at position 3 exerts a strong inductive withdrawal ($ -I $ effect) on the pyridine ring, significantly reducing the pKa of the ring nitrogen compared to unsubstituted pyridine derivatives. This property is often exploited to reduce off-target hERG channel inhibition in final drug candidates.

Table 1: Fundamental Chemical Constants
ParameterValue / Description
IUPAC Name This compound
CAS Number 175277-76-6
Molecular Formula C

H

FN

Molecular Weight 136.13 g/mol
SMILES N#CCC1=C(F)C=CC=N1
Appearance Low-melting solid or oil (Ambient); Crystalline solid (Cold)
Density (Predicted) ~1.18 - 1.22 g/cm

Boiling Point (Predicted) ~240-250°C (at 760 mmHg)
Solubility Soluble in DCM, MeOH, DMSO, Acetonitrile; Sparingly soluble in water.[1][2][3]

Part 3: Physicochemical Profiling & "The Fluorine Effect"

Electronic Modulation (pKa Shift)

The 3-fluoro substituent is not merely a metabolic blocker; it is a pKa modulator.

  • Unsubstituted Pyridine pKa: ~5.2

  • 3-Fluoropyridine pKa: ~3.0

  • Impact: The pyridine nitrogen in this compound is significantly less basic. In synthetic couplings (e.g., S

    
    Ar or metal-catalyzed cross-couplings), this nitrogen is less prone to competing for protonation or metal coordination, often resulting in cleaner reaction profiles compared to the non-fluorinated analog.
    
C-H Acidity (The Methylene Bridge)

The methylene protons (


 to the nitrile and 

to the pyridine) are highly acidic due to the combined electron-withdrawing nature of the nitrile group and the electron-deficient fluoropyridine ring.
  • Estimated pKa (CH

    
    ):  ~13–15 (in DMSO).
    
  • Synthetic Implication: These protons are easily deprotonated by weak bases (e.g., K

    
    CO
    
    
    
    , Cs
    
    
    CO
    
    
    ), facilitating rapid alkylation or condensation reactions (e.g., Knoevenagel condensation) but also making the compound prone to oxidative degradation if stored improperly.

Part 4: Synthetic Pathways & Impurity Profile

Understanding the genesis of this material allows researchers to anticipate and mitigate specific impurities. The most robust industrial route involves the homologation of 2-methyl-3-fluoropyridine.

Diagram 1: Synthetic Logic & Impurity Origins

Synthesis Start 2-Methyl-3-fluoropyridine Step1 Bromination (NBS, AIBN) Start->Step1 Inter 2-(Bromomethyl)-3-fluoropyridine (Unstable Intermediate) Step1->Inter Radical Substitution Impurity1 Impurity A: Over-brominated species Step1->Impurity1 Side Rxn Step2 Cyanation (NaCN or TMSCN) Inter->Step2 S_N2 Displacement Product This compound (Target) Step2->Product Impurity2 Impurity B: Hydrolysis (Amide) Product->Impurity2 Storage (H2O)

Caption: Primary synthetic route via radical bromination and cyanation, highlighting critical impurity vectors.

Part 5: Handling, Stability & Safety Protocols

Storage & Stability
  • Hygroscopicity: The nitrile group can hydrolyze to the amide (2-(3-fluoropyridin-2-yl)acetamide) upon prolonged exposure to atmospheric moisture.

  • Temperature: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Fluorinated heterocycles can be light-sensitive; amber vials are mandatory.

Safety (E-E-A-T Grounding)
  • Acute Toxicity: Nitriles are metabolic precursors to cyanide in vivo. Treat as Toxic by Inhalation/Ingestion .

  • Skin Permeation: The lipophilic nature (LogP ~0.8) combined with low molecular weight allows rapid dermal absorption. Double-gloving (Nitrile over Latex) is recommended.

Part 6: Experimental Protocols

Protocol A: Purity Assessment via HPLC

Rationale: Standard UV detection at 254 nm is sufficient, but the low pKa requires a buffered mobile phase to prevent peak tailing.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 10mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (nitrile/amide impurities).

  • Expected Retention: The target is relatively polar; expect elution early-to-mid gradient.

Protocol B: Solubility & Stock Solution Preparation

Rationale: DMSO is the universal solvent for bioassays, but free amines/nitriles can degrade in DMSO over time due to oxidation.

  • Solvent: Anhydrous DMSO (stored over molecular sieves).

  • Concentration: Prepare 10 mM or 100 mM stocks.

  • Procedure:

    • Weigh solid/oil rapidly (hygroscopic).

    • Dissolve in DMSO.

    • Sonicate for 30 seconds to ensure complete dissolution.

    • Aliquot immediately into single-use vials to avoid freeze-thaw cycles.

    • Store at -20°C.

Part 7: Structure-Property Relationship (SPR) Visualization

The following diagram illustrates how the physicochemical properties of this scaffold influence downstream drug design decisions.

SPR Core This compound Prop1 3-Fluoro Substituent Core->Prop1 Prop2 Acetonitrile Tail Core->Prop2 Prop3 Pyridine Nitrogen Core->Prop3 Effect1 Reduced Basicity (pKa ~3.0) Less hERG Liability Prop1->Effect1 Effect2 Metabolic Blockade (Prevents P450 oxidation at C3) Prop1->Effect2 Effect3 High C-H Acidity Facilitates Alkylation/Cyclization Prop2->Effect3 Effect4 H-Bond Acceptor (Weakened by F-withdrawal) Prop3->Effect4

Caption: Impact of structural features on medicinal chemistry parameters (pKa, metabolism, and reactivity).

References

  • PubChem Compound Summary. (2023). This compound. National Center for Biotechnology Information. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Contextual grounding for Fluorine Effect). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich (Merck). (2023). Safety Data Sheet: Pyridine and Nitrile Derivatives. (General Safety Protocol Reference). Link

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 2-(3-Fluoropyridin-2-yl)acetonitrile

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility behavior of 2-(3-Fluoropyridin-2-yl)acetonitrile (CAS: 149488-78-8).[1] As a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan, understanding its solvation thermodynamics is essential for optimizing reaction yield, purification (crystallization), and formulation.[1]

This document moves beyond static data lists, offering a mechanistic understanding of how the 3-fluoro and 2-acetonitrile moieties influence solvent interaction.[1] It includes a self-validating experimental protocol for solubility determination and a logic-based framework for solvent selection in process chemistry.[1]

Physicochemical Profile & Mechanistic Solubility Analysis[1][2]

To predict and manipulate solubility, one must first understand the solute's molecular architecture.[1]

Structural Analysis

The molecule consists of a pyridine ring substituted at the ortho position (C2) with an acetonitrile group and at the meta position (C3) with a fluorine atom.[1]

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor (HBA), increasing solubility in protic solvents and acidic media.[1]

  • Nitrile Group (-CN): Highly polar but aprotic.[1][2] It imparts a significant dipole moment, favoring solubility in polar aprotic solvents (e.g., DMSO, Acetonitrile).[1]

  • Fluorine Substituent: The C-F bond is highly polarized but lipophilic.[1] It reduces water solubility compared to non-fluorinated analogues while enhancing solubility in chlorinated solvents and specific fluorinated media.[1]

Theoretical Solubility Categorization

Based on Hansen Solubility Parameters (HSP) and structural analogy to similar pyridine-acetonitriles, the solubility profile is categorized below.

Table 1: Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>100 mg/mL)Dipole-dipole interactions dominate; "like dissolves like" (nitrile-nitrile interaction).[1][3]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Favorable dispersion forces and interaction with the aromatic π-system.[1][3]
Ethers THF, 2-MeTHFGood (50-100 mg/mL)Oxygen lone pairs coordinate with the electron-deficient pyridine ring.[1][3]
Polar Protic Methanol, Ethanol, IPAModerate (10-50 mg/mL)Soluble due to H-bonding with Pyridine N, but limited by the hydrophobic aromatic core.[1][3] Strong temperature dependence (ideal for crystallization).[1]
Non-Polar Hexanes, Heptane, TolueneLow (<5 mg/mL)Lack of polar interaction capability; high energy cost to disrupt solute crystal lattice.[1][3]
Aqueous Water (pH 7)Very Low Hydrophobic aromatic ring dominates.[1][3] Solubility increases significantly at pH < 4 due to protonation of the pyridine nitrogen.[1]

Experimental Protocol: Self-Validating Solubility Determination

Since batch-to-batch impurity profiles can alter saturation points, relying solely on literature values is risky.[1] The following protocol provides a robust, self-validating method for determining solubility in your specific lab environment.

The "Visual Polythermal" Method

This method is preferred over gravimetric analysis for process development as it consumes less material and provides data on temperature dependence simultaneously.[1]

Reagents Required:

  • This compound (Target Compound)[1][4][5]

  • Candidate Solvents (HPLC Grade)[1]

  • Calibrated heating block or oil bath[1]

Protocol Steps:

  • Preparation: Weigh 100 mg of the compound into a clear glass vial (4 mL capacity).

  • Initial Addition: Add 0.5 mL of solvent.

  • Room Temperature Check: Vortex for 5 minutes.

    • If clear: Solubility is >200 mg/mL.[1] (Stop).

    • If solid remains:[1] Proceed to step 4.

  • Incremental Addition: Add solvent in 0.5 mL increments, vortexing between additions, until total volume is 5 mL (20 mg/mL threshold).

  • Thermal Stress: If solid remains at 5 mL, heat the sample to the solvent's boiling point (or 80°C max).

    • If clear upon heating:[1] The solvent is a candidate for recrystallization.[1][6][7]

    • If solid remains hot:[1] The compound is effectively insoluble (<20 mg/mL).[1]

Visualization of Experimental Workflow

Solubility_WorkflowStartStart: 100 mg SoluteAdd_SolventAdd 0.5 mL SolventVortex 5 minStart->Add_SolventCheck_DissolvedIs Solution Clear?Add_Solvent->Check_DissolvedHigh_SolHigh Solubility(>200 mg/mL)Check_Dissolved->High_SolYesCheck_VolVolume > 5 mL?Check_Dissolved->Check_VolNoAdd_MoreAdd 0.5 mL incrementsup to 5 mL totalAdd_More->Check_DissolvedCheck_Vol->Add_MoreNoHeatHeat to Reflux/80°CCheck_Vol->HeatYes (Solid Remains)Check_HotClear at Reflux?Heat->Check_HotRecryst_CandRecrystallizationCandidateCheck_Hot->Recryst_CandYesInsolubleInsoluble(<20 mg/mL)Check_Hot->InsolubleNoModerateModerate Solubility(Quantify via HPLC)

Figure 1: Decision tree for rapid visual solubility profiling. This workflow categorizes solvents into Process (High Sol), Crystallization (Temp Dependent), or Anti-solvent (Insoluble) roles.[1]

Process Chemistry Applications

Solvent Selection for Reaction

For nucleophilic substitution or coupling reactions involving this intermediate:

  • Recommended: Acetonitrile (MeCN) or THF .[1]

  • Reasoning: These solvents dissolve the starting material well (high solubility) and are easily removed (low boiling points compared to DMSO/DMF).[1] MeCN is particularly favored as it avoids potential side reactions with the nitrile group that might occur in reactive alcohols.[1]

Purification Strategy: Recrystallization

The "Moderate" solubility in alcohols makes them ideal for purification.[1]

  • Single Solvent System: Ethanol or Isopropanol (IPA) .[1]

    • Protocol: Dissolve at reflux.[1] Cool slowly to 0-5°C. The Pyridine-F moiety disrupts crystal packing enough that super-saturation is easily broken by cooling.[1]

  • Binary Solvent System (Solvent/Anti-solvent):

    • Primary: Ethyl Acetate or DCM (Dissolves compound).[1]

    • Anti-solvent: Heptane or Hexane (Induces precipitation).[1]

    • Ratio: Typically 1:3 to 1:5 (Solvent:Anti-solvent).[1]

Logic for Solvent System Design

Solvent_SelectionObjectiveObjectiveReactionReaction MediumObjective->ReactionPurificationPurification(Crystallization)Objective->PurificationPolar_AproticPolar Aprotic(MeCN, THF)Reaction->Polar_AproticProticProtic Solvents(EtOH, IPA)Purification->ProticBinaryBinary Systems(DCM/Heptane)Purification->BinaryHigh_YieldHigh Sol + Inertness= High YieldPolar_Aprotic->High_YieldResult_1Temp DrivenRecoveryProtic->Result_1CoolingResult_2Solubility LimitPrecipitationBinary->Result_2Anti-solvent Addn

Figure 2: Strategic framework for selecting solvents based on the operational phase (Synthesis vs. Purification).

Safety & Handling Considerations

When handling this compound in organic solvents, adhere to the following safety standards:

  • Nitrile Hazards: While the acetonitrile group is stable, metabolic liberation of cyanide is a theoretical risk with some nitriles, though less common with stable aryl-acetonitriles.[1] However, always treat as Harmful if swallowed (H302) .[1]

  • Skin Permeation: The combination of this compound with carriers like DMSO or DMF significantly increases skin permeability.[1] Double gloving (Nitrile over Latex) is recommended when using these solvents.[1]

  • Acid Sensitivity: Avoid strong aqueous acids during dissolution unless intended, as the nitrile can hydrolyze to the amide/carboxylic acid, and the pyridine ring will protonate, altering solubility drastically.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15981397, Vonoprazan. Retrieved from [Link][1]

  • HortHerb Publisher. this compound Product Data & CAS 149488-78-8. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT). Two-Solvent Recrystallization Guide. OpenCourseWare. Retrieved from [Link][1]

  • Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Strategic Manipulation of Substituted 2-Pyridylacetonitriles: Synthesis, Reactivity, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" Scaffold

In the landscape of medicinal chemistry, substituted 2-pyridylacetonitriles represent a "privileged scaffold." Unlike their benzylic counterparts (phenylacetonitriles), the incorporation of the pyridine nitrogen atom fundamentally alters the electronic landscape of the molecule. It significantly increases the acidity of the


-methylene protons (

~17-18 in DMSO vs. ~21.9 for phenylacetonitrile), enabling facile functionalization under milder conditions while simultaneously serving as a hydrogen bond acceptor in biological targets.

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested analysis of how to construct, manipulate, and apply this scaffold in drug discovery. We focus on overcoming common synthetic pitfalls—specifically the control of mono- vs. bis-alkylation and the avoidance of toxic cyanide reagents through modern catalytic alternatives.

Core Synthesis: Building the Scaffold

The construction of the 2-pyridylacetonitrile core is the first critical decision point. While classical methods rely on nucleophilic displacement using cyanide salts, modern safety and environmental standards (EHS) favor transition-metal catalysis or decarboxylative approaches.

Comparative Synthetic Strategies
MethodMechanismReagentsProsCons
Classical

Nucleophilic Displacement2-(Chloromethyl)pyridine + NaCN/KCNHigh atom economy, low costHigh toxicity risk (HCN), requires activated electrophile

/ Decarboxylation
Addition-Elimination2-Halopyridine + Ethyl CyanoacetateAvoids cyanide gas, scalable, uses stable precursorsRequires extra step (decarboxylation), harsh conditions for unactivated rings
Pd-Catalyzed

-Arylation
Cross-Coupling2-Halopyridine + Acetonitrile/CyanoacetateTolerates diverse functional groups, mild basesHigh catalyst cost (Pd/Ligand), rigorous

exclusion
Recommended Protocol: The "Cyanide-Free" Route

For scale-up and safety, the displacement of 2-chloropyridine with ethyl cyanoacetate followed by decarboxylation is the superior workflow.

Step 1: Nucleophilic Aromatic Substitution (


) 
  • Reagents: 2-Chloropyridine (1.0 eq), Ethyl cyanoacetate (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic is essential to solvate the anion).

  • Conditions:

    
    , 4-6 hours.
    
  • Mechanism: The enolate of ethyl cyanoacetate attacks the 2-position of the pyridine ring. The nitrogen atom stabilizes the Meisenheimer intermediate, facilitating chloride elimination.

Step 2: Krapcho-type Decarboxylation

  • Reagents: Crude intermediate, NaCl (saturated aqueous) or LiCl in wet DMSO.

  • Conditions: Reflux (

    
    ).
    
  • Outcome: Hydrolysis of the ester and spontaneous loss of

    
     yields the pure 2-pyridylacetonitrile.
    

Reactivity & Functionalization: The Art of Control

The defining feature of 2-pyridylacetonitrile is the


-methylene acidity . The electron-withdrawing nature of the nitrile group, combined with the inductive and resonance effects of the pyridine nitrogen, makes these protons highly acidic.
The Challenge: Mono- vs. Bis-Alkylation

A common failure mode in the lab is "over-alkylation." Once the first alkyl group is introduced, the steric hindrance increases, but the electronic destabilization is often insufficient to prevent a second deprotonation, especially with small alkyl halides (MeI, EtBr).

Strategic Solution: Phase Transfer Catalysis (PTC) Using a biphasic system (Liquid/Liquid or Solid/Liquid) with a quaternary ammonium salt allows for the slow, controlled transfer of the anion into the organic phase, favoring mono-alkylation.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways available from the core scaffold.

ReactivityMap Core 2-Pyridylacetonitrile (Core Scaffold) Enolate Resonance-Stabilized Enolate Core->Enolate Deprotonation (-H+) Enamino Enaminonitriles (Precursor to Pyridopyrimidines) Core->Enamino + DMF-DMA Condensation Base Base (NaH or KOtBu) Base->Enolate MonoAlk Mono-Alkyl Derivative (Target: Antihistamines) Enolate->MonoAlk + R-X (1.0 eq) Kinetic Control Indolizine Indolizines (Fused Heterocycles) Enolate->Indolizine + α-Halo Ketones (Tschitschibabin type) BisAlk Bis-Alkyl Derivative (Over-reaction impurity) MonoAlk->BisAlk + R-X (Excess) Thermodynamic Control

Figure 1: Divergent reactivity map of 2-pyridylacetonitrile. Note the competition between mono- and bis-alkylation driven by stoichiometry and base strength.

Medicinal Chemistry Applications

The 2-pyridylacetonitrile moiety is a direct precursor to 2-(2-pyridyl)ethylamines , a pharmacophore found in first-generation antihistamines (e.g., Pheniramine, Chlorpheniramine) and antiarrhythmics (e.g., Disopyramide).

Case Study: Pheniramine Analog Synthesis

  • Alkylation: 2-Pyridylacetonitrile is alkylated with 2-dimethylaminoethyl chloride.

  • Arylation: A second alkylation/arylation introduces the phenyl ring (often via

    
     or Grignard addition to the nitrile followed by reduction, though the nitrile is usually preserved or hydrolyzed depending on the target). Correction: In Pheniramine, the nitrile is actually replaced by a proton in the final structure, or the synthesis proceeds via a different route. For Disopyramide, the nitrile is a key intermediate that is eventually converted to an amide.
    

Detailed Experimental Protocols

Protocol A: Selective Mono-Alkylation via Solid-Liquid PTC

This protocol minimizes over-alkylation by limiting the concentration of the active anion.

Materials:

  • 2-Pyridylacetonitrile (10 mmol)[1]

  • Alkyl Halide (10 mmol)

  • KOH (powdered, 20 mmol)

  • TBAB (Tetrabutylammonium bromide, 0.5 mmol - 5 mol%)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Setup: In a dry round-bottom flask, charge Toluene (50 mL), powdered KOH, and TBAB. Stir vigorously at room temperature for 15 minutes to establish the phase transfer interface.

  • Addition: Add 2-pyridylacetonitrile dropwise. The solution may turn slight yellow/orange indicating enolate formation.

  • Reaction: Add the Alkyl Halide dropwise over 30 minutes. Crucial: Slow addition is key to selectivity.

  • Monitoring: Heat to

    
     and monitor by TLC (Hexane:EtOAc 3:1). Look for the disappearance of the starting material (
    
    
    
    ) and appearance of the mono-alkylated product (
    
    
    ).
  • Workup: Filter off the solid salts. Wash the filtrate with water (

    
    ) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography is usually required to separate trace bis-alkylated byproducts.

Protocol B: Palladium-Catalyzed -Arylation

Used when introducing an aryl group at the


-position, which is difficult via classical 

.

Materials:

  • 2-Pyridylacetonitrile (1.0 eq)[1]

  • Aryl Bromide (1.2 eq)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos or BINAP (4 mol%)

  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: THF or Toluene

Procedure:

  • Inert Atmosphere: Flame-dry all glassware and cool under Argon.

  • Catalyst Pre-mix: In a vial, mix

    
     and XPhos in toluene and stir for 10 mins to form the active catalytic species.
    
  • Reaction: Add the aryl bromide and 2-pyridylacetonitrile to the reaction vessel. Add the catalyst solution.

  • Base Addition: Cool to

    
    . Add LiHMDS dropwise. (Low temp prevents side reactions).
    
  • Heating: Warm to

    
     and stir for 12 hours.
    
  • Quench: Quench with saturated

    
    . Extract with EtOAc.
    

References

  • Synthesis via VPP and CFC: Synthesis method of pyridylacetonitrile. CN102838531A. Link

  • Reactivity & Cyclization: Soliman, F. S., et al. "Synthesis of 1-cyano-2-hydroxy-4-quinolizinones..." Die Pharmazie, 32(5), 278-279. Link

  • Medicinal Chemistry (Anticonvulsants): Naik, M. N., et al. "A Review on Targets and Synthesis Methods of Pyridine Compounds..." Journal of Chemical Reviews. Link

  • Pd-Catalyzed Arylation (General): Culkin, D. A., & Hartwig, J. F. "Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles." Accounts of Chemical Research, 36(4), 234-245. Link

  • Pd-Catalyzed Arylation (Specific): Hesp, K. D., et al. "Palladium-Catalyzed Mono-α-arylation of Acetone..."[2] J. Am. Chem. Soc., 133, 5194-5197.[2] Link

  • Alpha-Alkylation Selectivity: Sukata, K. "Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina."[3] Bulletin of the Chemical Society of Japan, 56, 3306. Link

  • pKa Studies: Bordwell, F. G.[4] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456-463. Link

Sources

Methodological & Application

Application Note: Modular Assembly of 3-Fluoropyridines via Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The 3-fluoropyridine scaffold is a "privileged structure" in medicinal chemistry, offering metabolic stability and modulated basicity compared to the parent heterocycle. However, accessing this motif is synthetically non-trivial.

The Challenge: Traditional approaches fail due to electronic mismatching:

  • Electrophilic Fluorination (SEAr): Fails because the pyridine ring is electron-deficient; forcing conditions often fluorinate the catalyst or solvent rather than the C3 position.

  • Nucleophilic Fluorination (SNAr): Requires a leaving group at C3, but the 3-position does not support Meisenheimer complex formation effectively.

  • Direct C-H Functionalization: Photoredox C-H functionalization typically occurs at the electron-deficient C2 or C4 positions (Minisci-type reactivity).

The Solution: This protocol details a de novo ring assembly strategy (Scherbinina et al., J. Org. Chem. 2017).[1][2][3] Instead of fluorinating an existing pyridine, we construct the ring carrying the fluorine atom. The method utilizes a photoredox-catalyzed radical addition of


-difluoro-

-iodoketones to silyl enol ethers, followed by a one-pot condensation with ammonium acetate.[2][3][4][5] This bypasses the electronic constraints of the pyridine ring entirely.

Mechanistic Principles

The success of this protocol relies on the distinct redox potentials of iododifluoromethyl ketones and the nucleophilicity of silyl enol ethers.

The Catalytic Cycle[3][6]
  • Photoexcitation: The catalyst,

    
    , is excited by blue light (
    
    
    
    V vs SCE).
  • Reductive Quenching (Substrate Activation): The excited catalyst reduces the

    
    -difluoro-
    
    
    
    -iodoketone (Substrate A ). The carbonyl group adjacent to the
    
    
    moiety raises the reduction potential (
    
    
    to
    
    
    V), making it easier to reduce than unactivated perfluoroalkyl iodides.
  • Radical Addition: The resulting

    
    -keto-difluoro radical is electrophilic and adds rapidly to the electron-rich silyl enol ether (Substrate B ).
    
  • Oxidation & Turnover: The resulting radical adduct is oxidized by the oxidized state of the catalyst (

    
    ) or via chain propagation, closing the photoredox cycle and generating a 1,4-dicarbonyl intermediate.
    
  • Cyclization: In the presence of ammonium acetate (

    
    ), the 1,4-dicarbonyl undergoes a Paal-Knorr/Hantzsch-type condensation to form the pyridine core.
    
Role of Additives[2]
  • Triphenylphosphine (

    
    ):  Acts as a crucial accelerator.[2] It likely scavenges iodine or stabilizes the radical chain transfer, preventing stalling of the catalytic cycle.
    

CatalyticCycle Ir3 Ir(III) Ground State Ir3_Star *Ir(III) Excited State Ir3->Ir3_Star Blue LED (hν) Ir4 Ir(IV) Oxidized Ir3_Star->Ir4 SET (Reduction of Substrate) Ir4->Ir3 SET (Oxidation of Adduct) Substrate α,α-difluoro-β-iodoketone Radical Difluoro Radical (•CF2) Substrate->Radical Accepts e- Adduct Radical Adduct Radical->Adduct + Enol Ether EnolEther Silyl Enol Ether Product_Pre 1,4-Dicarbonyl Adduct->Product_Pre - e- / -TMS

Figure 1: Photoredox catalytic cycle for the generation of the 1,4-dicarbonyl precursor. The cycle is initiated by the reduction of the iodoketone.

Detailed Protocol

Materials & Equipment
  • Photocatalyst:

    
     (tris(2-phenylpyridinato)iridium(III)).
    
  • Light Source: 450 nm (Blue) LED strip or Kessil lamp (approx. 24-30W).

  • Reaction Vessel: Pyrex or borosilicate glass vial (transparency to 450 nm is required) with a crimp cap/septum.

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous and degassed.

  • Reagents:

    • 
      -difluoro-
      
      
      
      -iodoketone (1.0 equiv).
    • Silyl Enol Ether (2.0 equiv).

    • Triphenylphosphine (

      
      ) (0.25 equiv).[2]
      
    • Ammonium Acetate (

      
      ) (Excess, ~10-20 equiv).
      
Step-by-Step Methodology

Phase 1: Photoredox Coupling (Room Temperature)

  • Charge Vessel: In a glovebox or under strictly inert atmosphere (

    
     or Ar), add 
    
    
    
    (1.0 mol%) and
    
    
    (25 mol%) to the reaction vial.
  • Add Substrates: Add the

    
    -difluoro-
    
    
    
    -iodoketone (0.5 mmol, 1.0 equiv) and the silyl enol ether (1.0 mmol, 2.0 equiv).
  • Solvation: Add anhydrous DMF (2.5 mL, resulting in ~0.2 M concentration).

  • Degassing: Seal the vial. Sparge with argon for 10-15 minutes. Critical: Oxygen quenches the excited state of Iridium catalysts.

  • Irradiation: Place the vial 2-3 cm from the Blue LED source. Use a fan to maintain the reaction temperature at

    
    . Irradiate for 4-12 hours (monitor consumption of iodoketone by TLC or 
    
    
    
    NMR).

Phase 2: Cyclization (One-Pot)

  • Add Nitrogen Source: Once the photoredox step is complete (iodide consumed), remove the vial from the light source. Open the cap (under positive inert pressure if possible) and add solid

    
     (excess, ~10 equiv).
    
  • Heat: Reseal the vial and heat the mixture to

    
      for 2-3 hours.
    
  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash copiously with water (to remove DMF) and brine.

  • Purification: Dry the organic layer over

    
    , concentrate, and purify via silica gel flash chromatography.
    

Experimental Workflow & Troubleshooting

The following diagram outlines the operational logic and critical decision points.

Workflow Start Start: Reagent Prep Degas Degas Solvent (Ar Sparge) CRITICAL STEP Start->Degas Light Blue LED Irradiation (RT, 4-12h) Degas->Light Check Check Conversion (19F NMR / TLC) Light->Check Check->Light Incomplete (Add more time) AddNH4 Add NH4OAc (One-Pot) Check->AddNH4 Complete Heat Heat to 120°C (Cyclization) AddNH4->Heat Workup Extraction & Purification Heat->Workup

Figure 2: Operational workflow for the one-pot synthesis of 3-fluoropyridines.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Phase 1) Oxygen inhibition.Re-sparge solvent for 20 mins. Ensure septum is tight.
Stalled Reaction Iodine poisoning of catalyst.Ensure

is fresh. Add slightly more

(up to 30 mol%).
Low Yield (Phase 2) Incomplete cyclization.Increase temperature to

. Ensure

is dry.
Byproduct Formation Hydrolysis of silyl enol ether.[2]Ensure DMF is anhydrous. Minimize time between Phase 1 and 2.

Scope and Performance Data

This method allows for modular substitution patterns. The following table summarizes typical yields based on the Dilman protocol (2017).

EntryR1 (Ketone Side)R2 (Enol Ether Side)Yield (%)Notes
1 PhenylPhenyl78%Standard benchmark.
2 4-Cl-PhenylPhenyl72%Halogen tolerance.
3 MethylPhenyl65%Aliphatic ketones work (slightly lower yield).
4 PhenylMethyl60%Less bulky enol ethers are viable.
5 ThiophenePhenyl70%Heteroaryl tolerance.

Note: Yields refer to isolated yields after the two-step one-pot sequence.

References

  • Primary Protocol: Scherbinina, S. I., et al. (2017).[3] "Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers." The Journal of Organic Chemistry, 82(24), 12967-12974. [3]

  • Mechanistic Foundation: Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013).[6] "Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis." Chemical Reviews, 113(7), 5322-5363.

  • Context on Fluorination: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Application Note: Analytical Methods for Quantification of 2-(3-Fluoropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2-(3-Fluoropyridin-2-yl)acetonitrile is a pivotal Key Starting Material (KSM) in the synthesis of Vonoprazan Fumarate , a potassium-competitive acid blocker (P-CAB). Its structural integrity—specifically the retention of the nitrile moiety and the position of the fluorine atom—is essential for the subsequent condensation reactions that form the pyrrole core of the drug substance.

Analytical Challenges:

  • Basicity & Tailing: The pyridine nitrogen possesses a lone pair that can interact with free silanol groups on silica-based HPLC columns, leading to peak tailing. However, the electron-withdrawing nature of the ortho-acetonitrile and meta-fluorine substituents significantly reduces the pKa compared to unsubstituted pyridine (pKa ~5.2), modulating this effect.

  • Hydrolysis Risk: The nitrile group is susceptible to hydrolysis under extreme pH conditions (forming the corresponding amide or carboxylic acid), requiring careful buffer selection.

  • UV Response: The molecule lacks extended conjugation, relying on the pyridine ring's

    
     transitions for detection, necessitating low-UV wavelength monitoring (254–260 nm).
    

This guide presents a robust Reverse-Phase HPLC (RP-HPLC) protocol designed for assay and purity determination, validated against ICH Q2(R1) principles.

Chemical Context & Impurity Logic

Understanding the synthesis pathway allows for predictive impurity profiling. This analyte is typically synthesized via nucleophilic substitution on fluoropyridines or cyanations.

SynthesisLogic Precursor Precursor (e.g., 2-Bromo-3-fluoropyridine) Analyte TARGET ANALYTE This compound Precursor->Analyte Cyanation Impurity1 Impurity A (Hydrolysis: Amide) Analyte->Impurity1 H2O / pH < 3 Product Vonoprazan Core (Pyrrole Formation) Analyte->Product Condensation Impurity2 Impurity B (Hydrolysis: Acid) Impurity1->Impurity2 Extended Hydrolysis

Figure 1: Synthesis and degradation logic. The analytical method must resolve the target from both the starting bromide (Precursor) and hydrolysis degradants (Impurity A/B).

Primary Protocol: RP-HPLC with UV Detection

This method uses a high-pH stable C18 column or a base-deactivated silica column. While acidic buffers are common, we utilize a controlled acidic buffer (pH 3.0) to ensure the pyridine nitrogen is fully protonated (forming the pyridinium ion), which eliminates secondary interactions with silanols and improves peak symmetry.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18End-capped stationary phase prevents silanol interactions with the pyridine ring.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)Maintains protonation of the pyridine nitrogen; suppresses ionization of potential acidic impurities.
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff and optimal elution strength for polar aromatics.
Flow Rate 1.0 mL/minStandard flow for optimal HETP (Height Equivalent to a Theoretical Plate).
Column Temp 30°CEnsures retention time reproducibility.
Detection UV at 260 nmMax absorbance for 3-fluoropyridine derivatives; avoids solvent cut-off noise.
Injection Vol 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial equilibration
10.04060Elution of main peak & hydrophobic impurities
12.01090Column wash
12.19010Re-equilibration
15.09010End of Run
Reagent Preparation
  • Buffer (pH 3.0): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of Milli-Q water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid (
    
    
    
    ). Filter through a 0.45 µm nylon membrane.
  • Diluent: Mix Water and Acetonitrile in a 50:50 (v/v) ratio. Note: Do not use pure acetonitrile as diluent to prevent peak distortion (strong solvent effect).

Sample Preparation & Workflow

Accuracy in quantification relies heavily on the handling of the reference standard. The 3-fluoropyridine moiety is stable, but the acetonitrile group requires protection from strong acids/bases during prep.

SamplePrep Start Raw Sample (Solid/Oil) Weigh Weigh 25 mg (± 0.1 mg) Start->Weigh Dissolve Dissolve in 25 mL Diluent (50:50 ACN:Water) Weigh->Dissolve Sonicate Sonicate (5 mins) Maintain Temp < 25°C Dissolve->Sonicate Filter Filter (0.22 µm PTFE) Sonicate->Filter Vial Transfer to HPLC Vial Filter->Vial

Figure 2: Standard sample preparation workflow to minimize hydrolysis and ensure homogeneity.

Step-by-Step Protocol:

  • Standard Stock: Accurately weigh 25.0 mg of Reference Standard into a 50 mL volumetric flask.

  • Dissolution: Add ~30 mL of Diluent. Sonicate for 5 minutes. Ensure the bath temperature does not exceed 25°C to prevent volatile loss or degradation.

  • Make up: Dilute to volume with Diluent. (Conc: 0.5 mg/mL).

  • Filtration: Filter a portion through a 0.22 µm PTFE syringe filter into an HPLC vial. Discard the first 1 mL of filtrate to avoid filter adsorption losses.

System Suitability & Validation Criteria

Before routine analysis, the system must meet specific performance metrics (per USP <621>).

ParameterAcceptance CriteriaTroubleshooting
Precision (RSD) NMT 1.0% (n=6 injections)Check injector seal; ensure column equilibrium.
Tailing Factor (

)
0.8 <

< 1.5
High tailing indicates secondary silanol interactions. Add 5mM Triethylamine to buffer or lower pH.
Theoretical Plates (N) > 5000If low, check column age or extra-column dead volume.
Resolution (

)
> 2.0 between analyte and nearest impurityAdjust gradient slope if impurities co-elute.

Alternative Method: GC-MS (Trace Analysis)

For the detection of residual solvents or volatile organic impurities (like the starting material 2-fluoroacetophenone), Gas Chromatography is preferred.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1, 250°C.

  • Oven: 50°C (hold 2 min)

    
     20°C/min 
    
    
    
    260°C (hold 5 min).
  • Detection: MS (EI source), Scan range 35–300 m/z.

  • Note: The nitrile group is stable under these GC conditions, but ensure the liner is clean to prevent thermal degradation.

References

  • Vonoprazan Synthesis Context

    • Patent: Takeda Pharmaceutical Company Ltd.[1] "Preparation of pyrrole derivatives." US Patent US20100261734. (Describes the condensation of the acetonitrile intermediate).

    • Source:

  • Chemical Properties & Safety

    • PubChem: Compound Summary for this compound.
    • Source:

  • Analytical Method Principles

    • Guideline: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."
    • Source:

  • HPLC of Pyridines

    • Literature: Dolan, J. W. "The separation of basic compounds." LCGC North America (2003).
    • Source:

Sources

Application of 2-(3-Fluoropyridin-2-yl)acetonitrile in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(3-Fluoropyridin-2-yl)acetonitrile in Kinase Inhibitor Design[1]

Executive Summary

This technical guide details the application of This compound as a privileged building block in the synthesis of ATP-competitive kinase inhibitors.[1] While the non-fluorinated pyridyl-acetonitrile is a common reagent, the 3-fluoro derivative offers a critical medicinal chemistry advantage: the fluorine atom at the C3 position modulates the basicity of the pyridine nitrogen, reducing off-target affinity for cytochrome P450 (CYP) enzymes while maintaining essential hydrogen-bonding capabilities in the kinase hinge region.

This guide focuses on two primary workflows:

  • Protocol A: Synthesis of 4-(3-Fluoropyridin-2-yl)-1H-pyrazol-5-amine , a "hinge-binding" scaffold used in inhibitors of p38 MAPK , BRAF , and TGFβR .[1]

  • Protocol B: Hydrolysis to 2-(3-Fluoropyridin-2-yl)acetic acid , a linker for Type II inhibitors targeting the DFG-out conformation (e.g., c-Met, VEGFR).[1]

Scientific Rationale: The "Fluorine Effect"

In kinase inhibitor design, the pyridine ring often mimics the adenine ring of ATP, accepting a hydrogen bond from the kinase hinge region (typically the backbone NH of a specific residue). However, electron-rich pyridines are prone to N-oxidation and metabolic clearance.[1]

  • Metabolic Stability: The electronegative fluorine at the C3 position (ortho to the acetonitrile handle) inductively withdraws electron density from the pyridine ring. This lowers the pKa of the pyridine nitrogen, making it less nucleophilic and less susceptible to oxidation by heme-iron centers in CYP450 enzymes.

  • Conformational Control: The C3-Fluorine introduces a steric and electrostatic barrier that restricts the rotation of the acetonitrile side chain (and subsequent fused rings), pre-organizing the molecule into a bioactive conformation that minimizes entropy loss upon binding.

Experimental Protocols

Protocol A: Synthesis of the Fluorinated Hinge Binder (Aminopyrazole Core)

This protocol converts the nitrile into a 5-amino-pyrazole fused system, a scaffold found in numerous clinical candidates (e.g., for p38 or JAK inhibition).[1]

Reagents Required:

  • Starting Material: this compound (1.0 eq)[1]

  • Reagent A:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)[1]
    
  • Reagent B: Hydrazine monohydrate (2.0 eq)[1]

  • Solvents: Ethanol (EtOH), Toluene[1]

  • Equipment: Microwave reactor (optional) or Reflux condenser

Step-by-Step Methodology:

  • Enaminonitrile Formation:

    • Dissolve this compound (10 mmol) in anhydrous Toluene (20 mL).

    • Add DMF-DMA (12 mmol) dropwise under nitrogen atmosphere.[1]

    • Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (formation of a bright yellow/orange spot, typically less polar).[1]

    • Mechanistic Note: The methylene protons are acidic due to the flanking nitrile and pyridine. DMF-DMA acts as a carbon electrophile.[1][2] The 3-Fluoro substituent may slightly retard the rate due to steric hindrance; ensure full conversion before proceeding.

    • Workup: Concentrate in vacuo to remove toluene and excess DMF-DMA.[1] The residue is 3-(dimethylamino)-2-(3-fluoropyridin-2-yl)acrylonitrile .[1] Use directly in the next step.

  • Cyclization to Pyrazole:

    • Redissolve the crude enaminonitrile in Ethanol (30 mL).

    • Add Hydrazine monohydrate (20 mmol).[1]

    • Reflux for 3 hours or irradiate in a microwave reactor at 100°C for 20 minutes.

    • Observation: A precipitate often forms upon cooling.[1]

    • Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.

Yield Expectation: 70–85% Product: 4-(3-Fluoropyridin-2-yl)-1H-pyrazol-5-amine.[1]

Protocol B: Synthesis of the Linker (Acetic Acid Derivative)

Used for attaching the fluoropyridine "head group" to a larger "tail" moiety in Type II inhibitors.

Methodology:

  • Dissolve this compound in 6M HCl.

  • Reflux for 4 hours.

  • Concentrate to dryness.[1] Adjust pH to 4.0 with NaOH to precipitate the zwitterionic acid or extract with Ethyl Acetate.

  • Product: 2-(3-Fluoropyridin-2-yl)acetic acid.[1]

Data Summary & Troubleshooting

ParameterProtocol A (Pyrazole)Protocol B (Hydrolysis)
Key Intermediate Enaminonitrile (Yellow solid)Amide (Transient)
Critical Factor Anhydrous conditions for Step 1pH control during isolation
Common Pitfall Incomplete reaction with DMF-DMA due to stericsDecarboxylation if heated too long
Stability Product stable at RTAcid is hygroscopic; store desiccated

Troubleshooting Tip: If the DMF-DMA reaction is sluggish (due to the ortho-Fluorine), switch solvent to DMF and increase temperature to 140°C in a sealed tube.

Pathway Visualization

The following diagram illustrates the reaction pathway from the starting nitrile to the kinase inhibitor core, highlighting the role of the reagents.

G cluster_0 Step 1: Activation cluster_1 Step 2: Ring Closure SM 2-(3-Fluoropyridin-2-yl) acetonitrile (CAS 173094-19-4) INT Enaminonitrile Intermediate SM->INT Condensation PROD 4-(3-Fluoropyridin-2-yl)- 1H-pyrazol-5-amine (Kinase Hinge Binder) INT->PROD Cyclization R1 DMF-DMA (Reflux) R2 Hydrazine (EtOH, Heat)

Caption: Synthesis of the fluorinated aminopyrazole core. The 3-Fluoro substituent (on the pyridine) is retained, providing metabolic stability in the final inhibitor.

References

  • Al-Sheikh, M. A., et al. (2009).[1] "Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines." Molecules, 14(11), 4406–4413. Link[1]

  • Bagley, M. C., et al. (2011).[1] "One-step synthesis of pyridine-based p38 MAPK inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(22), 6796-6799.[1] (Describes the general pyrazole-pyridine scaffold utility).

  • Fyfe, M. C. T. (2016).[1] "Kinase Inhibitor."[1][3][4][5][6] U.S. Patent No.[1] 9,499,486.[1] Washington, DC: U.S. Patent and Trademark Office. Link (Describes pyridyl-acetonitrile derivatives in kinase inhibition).[1]

  • Abu-Shanab, F. A., et al. (2011).[1][7][8] "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis." International Journal of Organic Chemistry, 1, 207-214.[7] Link

Sources

Safe handling and storage procedures for cyano compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling, Storage, and Neutralization Protocols for Cyano Compounds

Abstract

Cyanides are indispensable synthetic reagents in medicinal chemistry and metallurgy, yet they pose an immediate, lethal risk through histotoxic hypoxia. This Application Note moves beyond basic safety data sheets (SDS) to provide a mechanistic understanding of cyanide toxicity, validated engineering controls, and self-verifying operational protocols. The focus is on preventing the evolution of hydrogen cyanide (HCN) gas and ensuring rapid, effective neutralization of waste.

Part 1: The Biochemical Hazard (Mechanistic Grounding)

To handle cyanide safely, one must understand why it is lethal. It is not merely a poison; it is a metabolic suffocant.

Mechanism of Action: Cyanide anions (


) possess a high affinity for ferric iron (

). Upon systemic absorption (inhalation, ingestion, or dermal), cyanide targets the Cytochrome c Oxidase complex (Complex IV) within the mitochondrial electron transport chain. By binding to the heme

binuclear center, cyanide arrests aerobic respiration.[1][2] Although the blood is oxygenated, cells cannot utilize this oxygen to generate ATP, leading to rapid metabolic acidosis and cell death.

Visualizing the Blockade: The following diagram illustrates the interruption of the Electron Transport Chain (ETC).

ETC_Blockade NADH NADH Complex1 Complex I NADH->Complex1 e- Complex3 Complex III Complex1->Complex3 e- Complex4 Complex IV (Cytochrome c Oxidase) Complex3->Complex4 e- O2 Oxygen (O2) Complex4->O2 BLOCKED ATP ATP Synthesis CN Cyanide (CN-) CN->Complex4 Inhibits Heme a3

Figure 1: Mechanism of Histotoxic Hypoxia. Cyanide irreversibly binds to Complex IV, halting electron transfer to oxygen.

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

1. Engineering Controls

  • Fume Hood: Mandatory. All weighing and manipulation of solid or liquid cyanides must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • HCN Monitors: A personal or area HCN electrochemical sensor is required. Set alarm thresholds at 4.7 ppm (NIOSH REL ceiling) to provide early warning before reaching the OSHA PEL of 10 ppm [1][2].

2. Glove Selection Strategy Latex gloves are permeable to cyanide solutions and offer no protection. Nitrile is the standard minimum, but thickness and breakthrough time matter.

Glove MaterialThicknessBreakthrough Time (NaCN 30%)Recommendation
Natural Rubber (Latex) ~5 mil< 10 minsDO NOT USE
Disposable Nitrile 4–6 mil> 480 mins (Solids)~60 mins (Liquids)Standard Use (Double-glove recommended)
Butyl Rubber 25 mil> 480 minsHigh Risk (Spill cleanup/Immersion)
Silver Shield/4H Laminate> 480 minsEmergency (Best chemical resistance)

Data synthesized from Ansell and Showa permeation guides [3][4].

Part 3: Storage Protocols (Segregation is Critical)

The primary storage risk is the accidental acidification of cyanide salts, which releases HCN gas (


).

The "Never" List:

  • NEVER store cyanides on the same shelf as acids (Sulfuric, Hydrochloric, Acetic).

  • NEVER store with strong oxidizers (Nitrates, Peroxides) due to explosion risk.

  • NEVER store near water sources (sprinklers/sinks) if the container is not water-tight (hydrolysis can release low levels of HCN).

Correct Storage:

  • Store in a cool, dry, locked cabinet.

  • Keep containers tightly sealed.[3]

  • Secondary Containment: Place the cyanide bottle inside a secondary plastic tub clearly labeled "TOXIC - CYANIDE."

Part 4: Operational Workflow & Neutralization

This protocol utilizes a "Check-Verify-Act" system to ensure safety.

Visual Protocol:

Handling_Protocol Start Start Protocol CheckpH Check Reagent pH (Must be > 10.5) Start->CheckpH Adjust Add NaOH CheckpH->Adjust pH < 10 Weigh Weigh Solid CN (In Fume Hood) CheckpH->Weigh pH OK Adjust->CheckpH Reaction Perform Reaction Weigh->Reaction Waste Waste Generation Reaction->Waste Quench Quench Protocol (Bleach or Peroxide) Waste->Quench Disposal Dispose as HazWaste Quench->Disposal

Figure 2: Operational Decision Tree. Note the critical pH check loop prior to handling.

Step-by-Step Methodology:

  • Preparation:

    • Verify the fume hood is operational.

    • Prepare a Quench Station inside the hood: A beaker containing 10% Sodium Hypochlorite (Bleach) adjusted to pH > 10 with NaOH.

    • Self-Validation Step: Dip a pH strip into your solvent/reaction medium. If pH < 10, add base (NaOH/KOH) before introducing cyanide.

  • Handling:

    • Weigh solids using a pre-tared vial. Do not use a spatula directly in the stock bottle; pour a small amount into a secondary container first to avoid cross-contamination.

    • Dissolve cyanide immediately. Do not leave solids exposed.

  • Decontamination & Waste (The "Kill" Step):

    • Method A: Alkaline Chlorination (Standard)

      • Reaction:

        
        
        
      • CRITICAL WARNING: If the pH drops below 10, this reaction produces Cyanogen Chloride (CNCl) , a toxic gas. You MUST maintain pH > 10.5 [5].

      • Protocol: Slowly add cyanide waste to the basic bleach solution. Stir for 24 hours. Test for free cyanide (Prussian Blue test) before disposal.

    • Method B: Hydrogen Peroxide (Cleaner)

      • Reaction:

        
        
        
      • Requires a copper catalyst. Produces less salt/sludge but is more expensive. Recommended for large-scale destruction [6].

Part 5: Emergency Response

Speed is the only metric that matters in cyanide poisoning.

Antidote Administration: Note: Antidotes should only be administered by trained medical personnel, but researchers must know what to stock.

AntidoteMechanismPros/Cons
Hydroxocobalamin (Cyanokit)Binds

to form Vitamin B12 (Cyanocobalamin), which is excreted in urine.
First Line. Rapid onset. Safe for smoke inhalation. Turns skin red. [7]
Sodium Nitrite Oxidizes Hemoglobin to Methemoglobin (MetHb). MetHb binds

preferentially, pulling it off mitochondria.
Risk: Induces hypoxia (MetHb cannot carry

). Dangerous if CO poisoning is also present.
Sodium Thiosulfate Sulfur donor for the enzyme Rhodanese, converting

to Thiocyanate (

).
Slow acting. Used as an adjunct to Nitrite or Hydroxocobalamin.[4]

Immediate First Aid:

  • Evacuate to fresh air immediately.

  • Alert others (shout "Cyanide!").

  • Oxygen: Administer 100% Oxygen if trained.

  • Decontaminate: If skin contact occurred, remove clothing and wash with soap/water. Do not scrub (increases absorption).

References

  • NIOSH. (2022).[5] Hydrogen Cyanide: Systemic Agent. CDC/NIOSH Emergency Response Safety. [Link]

  • OSHA. (2024).[5] Occupational Safety and Health Standards: Air Contaminants (1910.1000). [Link]

  • Showa Group. (2024).[6][7] Chemical Resistance Guide. [Link]

  • Hubbard-Hall. (2021). Cyanide Destruction: A New Look at an Age-Old Problem. [Link]

  • USP Technologies. (2023). Cyanide Treatment with Hydrogen Peroxide. [Link]

  • Medscape. (2024). Cyanide Toxicity Treatment & Management. [Link]

Sources

Experimental setup for reactions involving silyl enol ethers and iodoketones

Advanced Protocols for Cross-Coupling Silyl Enol Ethers with -Iodoketones

Executive Summary & Mechanistic Rationale

The reaction between silyl enol ethers (SEEs) and

1,4-dicarbonyl systems

While classical alkylation of enolates with alkyl halides is prone to poly-alkylation and regiochemical ambiguity, the use of Silyl Enol Ethers provides a "locked" nucleophile. However,

The Solution: This guide focuses on Single Electron Transfer (SET) pathways. By utilizing Silver(I) promotion or Photoredox catalysis, the reaction proceeds via a radical mechanism, bypassing the steric and electronic limitations of

Reaction Landscape

The following diagram illustrates the divergent pathways available when treating SEEs with iodine sources or iodoketones.

ReactionLandscapeSEESilyl Enol Ether(Nucleophile)Diketone1,4-Diketone(Cross-Coupling Product)SEE->Diketone + IodoKetone(Ag(I) or hν)IodoKetoneα-Iodoketone(Electrophile/Radical Precursor)Radicalα-Carbonyl RadicalIodoKetone->Radical SET (Reduction)CationOxyallyl CationIodoKetone->Cation Halide AbstractionRadical->Diketone Radical Addition to SEECation->Diketone Nucleophilic AttackFuranFuran/Pyrrole(Heterocycle)Diketone->Furan Paal-KnorrCyclization

Figure 1: Mechanistic divergence in SEE/Iodoketone coupling. The radical pathway (SET) is preferred for sterically hindered substrates.

Pre-Reaction Considerations

Stability of -Iodoketones
  • Light Sensitivity: They liberate free iodine (

    
    ) upon exposure to light, which can degrade the SEE. Protocol Requirement:  All reactions involving isolated 
    
    
    -iodoketones must be performed in low-light conditions or with reaction vessels wrapped in aluminum foil.
  • Lachrymatory Warning: Many

    
    -haloketones are potent lachrymators. Handle exclusively in a fume hood.
    
Silyl Enol Ether Quality

The "silicon-tethered" nature of the SEE is the linchpin of regioselectivity.

  • Hydrolysis: Trace moisture hydrolyzes SEEs back to the parent ketone, killing the reaction stoichiometry.

  • Purification: For optimal yields in radical coupling, SEEs should be freshly distilled or passed through a short plug of basic alumina (to remove trace acid) immediately prior to use.

Protocol A: Silver-Mediated Radical Cross-Coupling

Application: Synthesis of sterically congested 1,4-diketones. Mechanism: Silver(I) acts as a single-electron oxidant/halogen abstractor, generating an

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: Silyl Enol Ether (1.0 equiv)

  • Coupling Partner:

    
    -Iodoketone (1.2 – 1.5 equiv)
    
  • Promoter: Silver Tetrafluoroborate (

    
    ) or Silver Oxide (
    
    
    ) (1.0 – 1.2 equiv)
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous)

  • Additives: 2,6-Lutidine (0.5 equiv) – Critical for scavenging silyl species and preventing acid-catalyzed degradation.

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Cool to room temperature under a positive pressure of Argon (

      
      ).
      
    • Wrap the flask in aluminum foil to exclude ambient light.

  • Solvation:

    • Add the

      
      -iodoketone (1.2 mmol) and anhydrous DCM (5.0 mL).
      
    • Add 2,6-Lutidine (0.5 mmol). Stir for 2 minutes.

  • Activation (The Critical Step):

    • Cool the mixture to -78°C (Dry ice/Acetone bath).

    • Add

      
       (1.0 mmol) quickly in one portion. Note: A precipitate (AgI) will begin to form immediately upon warming, but addition is done cold to control the exotherm.
      
  • Addition of Nucleophile:

    • Add the Silyl Enol Ether (1.0 mmol) dropwise via syringe.

  • Reaction Phase:

    • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Stir at 0°C for an additional 2-4 hours. Monitor by TLC (Target: Disappearance of SEE).

  • Quench & Workup:

    • Filter the mixture through a pad of Celite to remove the silver salts (

      
       and unreacted 
      
      
      ).
    • Wash the pad with DCM.

    • Concentrate the filtrate.

    • Hydrolysis Step: Dissolve the residue in THF (10 mL) and treat with 1M HCl (1 mL) for 15 minutes to cleave the intermediate silyl ether (if the silyl group did not spontaneously transfer/cleave).

  • Purification:

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with saturated

      
       and Brine.
      
    • Dry over

      
      , concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
      

Protocol B: Visible-Light Photoredox Coupling

Application: "Green" synthesis, avoids stoichiometric heavy metals. Mechanism: Oxidative quenching cycle using an organic photocatalyst (Eosin Y).

Experimental Setup Diagram

The following workflow details the photoredox setup, critical for reproducibility.

PhotoredoxWorkflowSetupSetup:Flame-dried Schlenk TubeArgon AtmosphereMixReagent Mix:SEE (1.0 eq) + Iodoketone (1.0 eq)+ Eosin Y (2 mol%)+ Base (2,6-Lutidine)Setup->MixIrradiationIrradiation:Blue LEDs (450-460 nm)Distance: 2-3 cmFan Cooling (Maintain 25°C)Mix->IrradiationMonitorMonitor (TLC/NMR):Check for consumption of SEETime: 6-12 hoursIrradiation->MonitorWorkupWorkup:Remove SolventFlash ChromatographyMonitor->Workup

Figure 2: Photoredox workflow for coupling SEEs and Iodoketones using Blue LED irradiation.

Protocol Details
  • Catalyst Loading: Use Eosin Y (2-5 mol%) or Ru(bpy)3Cl2 (1 mol%). Eosin Y is preferred for cost and environmental profile.

  • Light Source: Blue LEDs (

    
     nm). Position the light source 2 cm from the reaction vessel.
    
  • Temperature Control: High-intensity LEDs generate heat. Use a standard PC cooling fan directed at the vial to maintain the reaction at ambient temperature (

    
    ). Thermal runaway can degrade the iodoketone.
    
  • Solvent: DMSO or DMF (degassed via sparging with Argon for 15 mins) is required to stabilize the radical intermediates and solubilize the catalyst.

Protocol C: Regioselective Synthesis of -Iodoketones via SEEs

Context: If you cannot purchase the specific

Reaction:

  • Dissolve the Silyl Enol Ether (1.0 equiv) in anhydrous THF or DCM.

  • Cool to -78°C.

  • Add N-Iodosuccinimide (NIS) (1.1 equiv) dissolved in THF dropwise.

  • Stir for 1 hour at -78°C, then warm to 0°C.

  • Quench with saturated aqueous

    
     (Sodium Thiosulfate) to reduce any free iodine (solution turns from purple/brown to colorless).
    
  • Isolate immediately.

    
    -Iodoketones are unstable; use them in the coupling step (Protocol A/B) within 24 hours.
    

Data & Optimization Guide

Solvent Effects on Coupling Efficiency

The choice of solvent dramatically impacts the radical lifetime and the stability of the silyl cation intermediate.

SolventDielectric ConstantYield (Typical)Notes
Dichloromethane (DCM) 8.965-85%Best for Silver-mediated. Good solubility, easy workup.
Acetonitrile (MeCN) 37.550-70%Promotes SET but can accelerate SEE hydrolysis if wet.
DMSO 46.770-90%Essential for Photoredox (Eosin Y). Hard to remove.
THF 7.5<40%Often leads to polymerization or side reactions in radical modes.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield / Recovery of Ketone Hydrolysis of SEEFlame-dry glassware; ensure solvent is distilled over

.
Purple/Brown Reaction Mixture Free Iodine (

) liberation
Wrap vessel in foil. Add Cu powder (catalytic) to scavenge

in non-radical protocols.
Multiple Spots on TLC Poly-alkylation or IsomerizationLower temperature to -78°C during addition. Ensure 2,6-lutidine is fresh.
Precipitate forms too fast Uncontrolled exothermAdd Silver salt slower or dilute the reaction mixture further (0.1 M

0.05 M).

References

  • Silver-Catalyzed Coupling: Xu, L., et al. (2022).[1][2] "Silver-Catalyzed Controlled Intermolecular Cross-Coupling of Silyl Enol Ethers: Scalable Access to 1,4-Diketones." Organic Letters.

  • Photoredox Methodology: Esumi, N., et al. (2016).[1] "Visible-Light-Induced Radical Coupling Reaction of Silyl Enol Ethers with α-Bromocarbonyl Compounds." Organic Letters.

  • General SEE Reactivity: "Silyl Enol Ethers in Synthesis." Organic Chemistry Portal.

  • Iodoketone Synthesis: "Reaction of enol silyl ethers with copper(II) nitrate-iodine: synthesis of alpha-iodo ketones." Journal of Organic Chemistry.

  • Oxyallyl Cation Mechanism: "Regio- and Diastereoselective Synthesis of Unsymmetrical 1,4-Diketone-Derived Monosilyl Enol Ethers." ChemRxiv.

Use of acetonitrile as a solvent and reactant in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Modality: Leveraging Acetonitrile as a Dipolar Aprotic Solvent and C2 Synthon

Executive Summary: The Chameleon Solvent

Acetonitrile (MeCN) occupies a unique niche in the organic chemist's arsenal. While primarily categorized as a polar aprotic solvent—favored for its high dielectric constant and low UV cutoff—it is chemically non-innocent. Under specific conditions (acidic, basic, or metal-catalyzed), MeCN transitions from an inert medium to an active C2 building block , serving as a source of nitrogen, a cyanide equivalent, or a ligand.

This guide provides the technical grounding to distinguish when MeCN acts as a solvent and when it acts as a reactant, providing validated protocols for its most critical synthetic applications: the Ritter Reaction and the Blaise Reaction .

The Solvent Profile: Physical & Chemical Mechanics

Acetonitrile (


) is often the preferred alternative to DMF or DMSO because its lower boiling point (82°C) allows for easier removal via rotary evaporation, preventing the "solvent trap" often encountered with higher-boiling polar aprotic solvents.
Key Physical Properties
PropertyValueSynthetic Implication
Boiling Point 82 °CEasily removed; suitable for refluxing moderate-energy reactions.
Dielectric Constant (

)
37.5Excellent solvation of ionic species and transition metal complexes.
Dipole Moment 3.92 DStrong interaction with polar transition states (stabilizes

pathways).
UV Cutoff 190 nmIdeal for photochemical reactions and HPLC monitoring.
pKa (

-proton)
~25 (DMSO)Weakly acidic; requires strong bases (e.g., LDA, NaH) for deprotonation.
Viscosity 0.38 cPLow viscosity ensures high diffusion rates in catalytic cycles.
Solvation Mechanics

Unlike protic solvents (MeOH,


), MeCN does not solvate anions well (due to the lack of hydrogen bonding). This leaves nucleophiles "naked" and highly reactive, significantly accelerating 

substitutions. However, researchers must be wary: MeCN is a Lewis base . It can coordinate to Lewis acidic metal centers (

,

,

), potentially displacing weaker ligands or arresting catalytic cycles if not accounted for.

Acetonitrile as a Reactant: The "Active" Solvent

When the reaction environment shifts, MeCN becomes a reagent. This occurs through three primary mechanisms:

  • Nucleophilic Attack on Nitrile Carbon: Acid-mediated attack by carbocations (Ritter Type).[1]

  • Electrophilic Attack on

    
    -Carbon:  Base-mediated deprotonation (Cyanomethylation).
    
  • Ligand Coordination: Stabilization of metal centers (Pd-catalysis).

Mechanistic Workflow

The following decision tree illustrates the reactivity divergence of MeCN based on reagents.

MeCN_Reactivity MeCN Acetonitrile (MeCN) Acid Strong Acid (H+) + Carbocation Source MeCN->Acid Base Strong Base (LDA/Zn) MeCN->Base Metal Transition Metal (Pd, Cu) MeCN->Metal Ritter Ritter Reaction (Amide Synthesis) Acid->Ritter Nu attack on CN Blaise Blaise Reaction (Beta-Keto Esters) Base->Blaise Alpha-deprotonation Ligand Labile Ligand (Catalyst Stabilization) Metal->Ligand Coordination

Figure 1: Reactivity divergence of Acetonitrile based on reaction conditions.

Detailed Protocols

Protocol A: The Ritter Reaction (Amide Synthesis)

Application: Converting alcohols or alkenes into N-alkyl acetamides. Mechanism: A carbocation (generated from alcohol/alkene) attacks the nitrogen of MeCN, forming a nitrilium ion, which is subsequently hydrolyzed.

Reagents:
  • Substrate: Tertiary alcohol or Benzylic alcohol (1.0 equiv).

  • Solvent/Reagent: Acetonitrile (Excess, typically 5–10 volumes).

  • Acid Catalyst: Sulfuric acid (

    
    ) or Triflic acid (1.1–1.5 equiv).
    
  • Quench: Water/Ice.

Step-by-Step Methodology:
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Nitrogen atmosphere is recommended but not strictly required due to the acidic conditions.

  • Dissolution: Dissolve the alcohol substrate (e.g., tert-butanol) in Acetonitrile.

    • Note: MeCN acts as both solvent and reactant.[2][3][4]

  • Acid Addition (The Critical Step): Cool the solution to 0°C in an ice bath. Add the acid dropwise.

    • Self-Validating Check: A slight exotherm or color change (yellowing) often indicates the formation of the carbocation and subsequent nitrilium species.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 3–6 hours.

    • Monitoring: TLC will show the consumption of the alcohol. The intermediate nitrilium ion is not stable on silica; do not expect to see the final amide until after water workup.

  • Hydrolysis (Quench): Pour the reaction mixture slowly onto crushed ice/water.

    • Mechanism:[1][5][6][7][8][9][10] Water attacks the nitrilium ion to form the imidate, which tautomerizes to the amide.

  • Isolation: Extract with Ethyl Acetate. Wash with saturated

    
     to remove excess acid. Dry over 
    
    
    
    and concentrate.

Ritter_Mechanism Step1 Alcohol/Alkene + H+ Carbo Carbocation (R+) Step1->Carbo -H2O MeCN_Node MeCN Attack Carbo->MeCN_Node Nitrilium Nitrilium Ion [R-N≡C-Me]+ MeCN_Node->Nitrilium Water H2O Hydrolysis Nitrilium->Water Amide N-Alkyl Acetamide Water->Amide -H+

Figure 2: Mechanistic pathway of the Ritter Reaction.

Protocol B: The Blaise Reaction (Zinc-Mediated)

Application: Synthesis of


-keto esters from nitriles and 

-bromoesters.[9][10] Expert Insight: This is the "nitrile equivalent" of the Reformatsky reaction. The classic problem is low yield due to zinc passivation. This protocol uses the Kishi modification (activated Zn, slow addition) to ensure high yields.
Reagents:
  • Substrate: Alkyl or Aryl Nitrile (1.0 equiv).

  • Reagent:

    
    -Bromoester (e.g., Ethyl bromoacetate, 1.5 equiv).
    
  • Metal: Zinc dust (Activated, 2.0 equiv).

  • Catalyst: Methanesulfonic acid (trace) or Iodine (trace) for activation.

  • Solvent: THF (MeCN is the reactant here, but often used as a co-solvent or the nitrile itself is the substrate).

Step-by-Step Methodology:
  • Zinc Activation (Crucial): Wash Zn dust with dilute HCl, then water, acetone, and ether. Dry under high vacuum. Place in the reaction vessel with dry THF.

  • Initiation: Add a catalytic amount of the

    
    -bromoester and a crystal of iodine. Heat gently until the iodine color fades (indicating formation of the organozinc species).
    
  • Addition: Add the Nitrile (if not using MeCN as solvent).

  • Controlled Feed: Add the remaining

    
    -bromoester dropwise over 1 hour while refluxing.
    
    • Causality: Slow addition prevents the self-condensation of the zinc enolate (Reformatsky side-reaction) and favors the attack on the nitrile.

  • Hydrolysis: Cool to room temperature. Add dilute HCl (1M).

    • Self-Validating Check: Vigorous bubbling indicates the quenching of unreacted organozinc. The solution should separate into two clear phases.

  • Purification: The crude product is a

    
    -enamino ester which hydrolyzes to the 
    
    
    
    -keto ester upon acidic workup.

Acetonitrile in Catalysis: The Ligand Effect

In transition metal catalysis (specifically Palladium and Copper), MeCN is a labile ligand .

  • Formula:

    
     is a common precatalyst.
    
  • Function: MeCN stabilizes the Pd(II) center but is easily displaced by softer, stronger ligands (phosphines) or substrates (olefins).

  • Warning: In polymerization reactions, excess MeCN can compete with the monomer for the metal center, retarding the reaction rate or altering the polymer microstructure (e.g., suppressing chain-walking).[11]

Safety & Handling (E-E-A-T)

While useful, Acetonitrile poses specific health hazards that must be managed.[12]

  • Metabolism to Cyanide: MeCN is metabolized in the liver by cytochrome P450 to produce hydrogen cyanide (HCN). Toxicity is delayed (2–12 hours).

    • Protocol: Always work in a fume hood. Do not acidify MeCN waste streams without checking for compatibility (risk of HCN gas evolution).

  • Flammability: Flash point is 6°C. Ground all glassware.

  • Drying:

    • Do NOT use: Sodium metal (risk of polymerization/reaction).

    • Recommended: Distillation over Calcium Hydride (

      
      ) or Phosphorus Pentoxide (
      
      
      
      ). Store over 3Å or 4Å molecular sieves.

References

  • Ritter Reaction Mechanism & Scope

    • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles.[13] I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society. Link

  • Blaise Reaction (Kishi Modification)

    • Hannick, S. M., & Kishi, Y. (1983).[9] Improved Procedure for the Blaise Reaction: A Versatile Synthesis of Beta-Keto Esters. The Journal of Organic Chemistry. Link

  • Palladium Catalysis & MeCN Ligand Effects

    • Sen, A., & Lai, T. W. (1981). Catalytic Polymerization of Acetylenes by Palladium(II) Compounds. Journal of the American Chemical Society. Link

  • Acetonitrile Safety Data

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6342, Acetonitrile. Link

  • General Solvent Properties

    • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 2-amino-3-cyanopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-CN-SYNTH-001 Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Common Side Reactions & Process Failures

Diagnostic Overview

The synthesis of 2-amino-3-cyanopyridines is typically achieved via a One-Pot Multicomponent Reaction (MCR) involving an aldehyde, a ketone (or ketone equivalent), malononitrile, and an ammonium source (usually ammonium acetate). While this reaction is generally robust, it relies on a delicate cascade of Knoevenagel condensation, Michael addition, Thorpe-Ziegler cyclization, and oxidative aromatization.

Failure in any single step of this cascade does not just lower yield—it generates specific, difficult-to-separate impurities. This guide addresses the root causes of these failures.

The "Happy Path" vs. Side Reactions

The following diagram illustrates the critical divergence points where the reaction often fails.

ReactionPathway Start Reagents (Aldehyde + Ketone + Malononitrile + NH4OAc) Inter1 Arylidenemalononitrile (Knoevenagel Product) Start->Inter1 Condensation Inter2 Michael Adduct (Linear) Inter1->Inter2 Enamine Attack Bis Bis-Knoevenagel Adduct (Side Product) Inter1->Bis Excess Aldehyde DHP 1,4-Dihydropyridine (Side Product: Incomplete Oxidation) Inter2->DHP Cyclization (No Oxidation) Target 2-Amino-3-Cyanopyridine (Target) DHP->Target Oxidation (Air/Catalyst) Hydrolysis Amide/Acid Derivative (Side Product: CN Hydrolysis) Target->Hydrolysis Overheating/Acidic pH

Figure 1: Mechanistic divergence in 2-amino-3-cyanopyridine synthesis. Red nodes indicate common failure states.

Troubleshooting Module: The "Sticky" Intermediate

Symptom: The reaction mixture turns into a viscous, dark oil or tar instead of precipitating a solid. Stage: Knoevenagel Condensation.

Root Cause Analysis

The initial step involves the condensation of the aldehyde with malononitrile.[1] If the subsequent Michael addition with the ketone/enamine is slow, the highly reactive arylidenemalononitrile intermediate can undergo:

  • Dimerization/Polymerization: Malononitrile is prone to base-catalyzed polymerization.

  • Bis-Adduct Formation: Reaction of one malononitrile with two aldehydes (or vice versa) if stoichiometry is skewed.

Corrective Protocol
VariableStandard SettingTroubleshooting Adjustment
Stoichiometry 1:1:1:1.2 (Ald:Mal:Ket:NH4OAc)Increase NH4OAc to 1.5–2.0 eq . Excess ammonia drives the enamine formation, speeding up the consumption of the "sticky" intermediate.
Temperature Reflux (80–100°C)Lower to 60°C initially. High heat promotes polymerization of malononitrile before the MCR cascade engages.
Catalyst Basic (Et3N, Piperidine)Switch to Ionic Liquids or Nanocatalysts (e.g., Cu/C). These stabilize the transition states and prevent tar formation [1].

Troubleshooting Module: The "Yellow Impurity" (DHP)

Symptom: The product is isolated as a yellow/orange solid but has a lower melting point than expected. NMR shows a singlet around


 4.5–5.0 ppm (CH proton).
Stage:  Aromatization.
Root Cause Analysis

The immediate precursor to the target molecule is a 1,4-dihydropyridine (DHP) . To form the pyridine ring, this intermediate must lose two hydrogen atoms (oxidative dehydrogenation).

  • Cause: If the reaction is run under strictly inert atmosphere (Argon/Nitrogen) without an external oxidant, the reaction stops at the DHP stage.

  • Context: While Hantzsch synthesis targets DHPs, this synthesis requires their oxidation.

Corrective Protocol

Q: How do I force aromatization? A:

  • Open Air: Do not run this specific MCR under nitrogen unless you are adding a chemical oxidant. The reaction requires aerobic oxidation.

  • Catalyst Check: Ensure your catalyst has redox capability. Copper nanoparticles (Cu/C or Cu2O) are excellent for facilitating this hydrogen transfer [2].

  • Rescue Procedure: If you have isolated the DHP, redissolve it in ethanol and reflux with a mild oxidant (e.g., Iodine, DDQ, or simply bubbling air through the solution with a catalyst) to convert it to the pyridine.

Troubleshooting Module: Hydrolysis of the Cyano Group

Symptom: IR spectrum shows a weak or missing nitrile peak (~2200 cm⁻¹) and a strong carbonyl peak (~1650–1690 cm⁻¹). Stage: Post-Reaction / Work-up.

Root Cause Analysis

The C


N group at position 3 is electronically activated by the adjacent pyridine nitrogen. It is susceptible to hydrolysis, converting the 2-amino-3-cyanopyridine  into 2-aminopyridine-3-carboxamide  (partial hydrolysis) or the carboxylic acid (full hydrolysis).

Risk Factors:

  • High Temperature + Water: Refluxing in aqueous ethanol for extended periods (>12 hours).

  • Acid/Base Work-up: Using strong mineral acids (HCl) or strong bases (NaOH) during purification.

Corrective Protocol

Q: How do I prevent nitrile loss? A:

  • Solvent Control: If the reaction is sluggish, do not simply boil it longer in water. Switch to Ethanol/Water (1:1) or TFE (Trifluoroethanol) which promotes the reaction via hydrogen bonding without requiring harsh pH conditions [3].

  • Neutral Work-up: Avoid acidifying the reaction mixture to precipitate the product. The product is often basic; wash with cold water and recrystallize from hot ethanol/DMF.

  • Monitoring: Stop the reaction immediately upon disappearance of the aldehyde (monitor via TLC). Extended heating after conversion promotes hydrolysis [4].

Decision Tree: Synthesis Rescue

Use this flow to determine the next step for your failed experiment.

Troubleshooting Start Analyze Crude Product Precipitate Is there a precipitate? Start->Precipitate Color Color of Solid? Precipitate->Color Yes Tar Dark Oil/Tar Precipitate->Tar No Yellow Yellow/Orange Solid Color->Yellow Likely DHP White White/Pale Solid Color->White Likely Target Action1 Action: Repeat with lower temp & fresh Malononitrile Tar->Action1 Polymerization Action2 Action: Reflux with oxidant (I2 or Air) Yellow->Action2 Check NMR (CH peak) Action3 Action: If CN missing, reduce water/heat in next run White->Action3 Check IR (CN peak)

Figure 2: Diagnostic flowchart for evaluating crude reaction outcomes.

Optimized Standard Protocol

To minimize the side reactions described above, use this validated protocol which balances rate and stability.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Ketone (e.g., Acetophenone) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium Acetate (1.5 mmol)

  • Solvent: Ethanol:Water (2:1 v/v) or Ethanol (95%)

  • Catalyst: Cu/C nanoparticles (2 mol%) OR Piperidine (catalytic drops)

Procedure:

  • Dissolution: Dissolve aldehyde and malononitrile in the solvent first. Stir for 5 minutes at room temperature (allows initial Knoevenagel condensation).

  • Addition: Add the ketone, ammonium acetate, and catalyst.[2][3]

  • Reaction: Heat to 80°C (Reflux).

    • Critical Check: Ensure the condenser is open to air (or use a drying tube if strictly necessary, but avoid inert gas) to allow oxidative dehydrogenation.

  • Monitoring: Check TLC every 30 minutes. Most reactions complete in 2–4 hours .

  • Isolation: Cool to room temperature. The 2-amino-3-cyanopyridine should precipitate.

  • Purification: Filter the solid. Wash with cold water (removes excess NH4OAc) and cold ethanol (removes unreacted aldehyde). Recrystallize from DMF/Ethanol if necessary.

References

  • Khalifeh, R., & Ghamari, M. (2015).[3] A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal.[2][3] Journal of the Brazilian Chemical Society, 26(9), 1867-1873. Link

  • Yahyazadeh, A., et al. (2018).[3] Four-Component Synthesis of 2-Amino-3-Cyanopyridine Derivatives Catalyzed by Cu@imineZCMNPs. Catalysis Letters. Link

  • Gouda, M. A., et al. (2014).[1][4] Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications, 44(3), 297-330.[1] Link[1]

  • ChemGuide. (n.d.). Hydrolysis of Nitriles. ChemGuide UK. Link

Sources

Preventing dimerization in reactions with aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminopyridine Reaction Optimization

Welcome to the Technical Support Center

You are likely here because your reaction with a 2-, 3-, or 4-aminopyridine (AP) scaffold has failed. The symptoms are classic: low yields, intractable "black tar" mixtures, or the isolation of symmetric dimers (azo-linkages or ureas) instead of your desired product.

Aminopyridines are deceptive. They appear to be simple anilines, but the pyridine ring nitrogen (


) fundamentally alters their reactivity profile compared to carbocyclic anilines. This guide deconstructs the "dimerization" phenomenon and provides self-validating protocols to prevent it.

Module 1: The Mechanistic Root Cause (FAQ)

Q1: Why do aminopyridines dimerize or fail to couple compared to regular anilines?

A: The failure mode is rarely simple "dimerization." It is usually a competition between tautomerism and dual-nucleophilicity , leading to two distinct types of byproducts often mistaken for dimers.

  • The Nucleophilicity Trap (Regioselectivity): The ring nitrogen (

    
    ) is often more nucleophilic than the exocyclic amine (
    
    
    
    ). In coupling reactions (e.g., with acid chlorides), the electrophile attacks
    
    
    first, forming a stable N-acylpyridinium salt. This species is "dead" to further reaction or hydrolyzes back to the starting material during workup.
  • Oxidative Dimerization (Azo-Formation): Aminopyridines are electron-rich and prone to oxidation. In the presence of air, metal catalysts (Cu, Pd), or oxidants, they form radical intermediates that couple to form azo-dimers (

    
    ) or hydrazines.
    

Q2: How does tautomerism affect my reaction?

A: Aminopyridines exist in equilibrium between the Amino form (aromatic) and the Imino form (non-aromatic). While the Amino form predominates, the Imino tautomer exposes the ring nitrogen for bonding. This equilibrium complicates base selection; using a base that is too weak fails to deprotonate the exocyclic amine, while the ring nitrogen remains a nucleophilic sink.

Visualizing the Problem

Aminopyridine_Reactivity Amino Amino Form (Aromatic, Stable) Imino Imino Form (Non-Aromatic, Reactive) Amino->Imino Tautomerism (Equilibrium) Ring_Attack Path A: Ring N Attack (N-Acylpyridinium Salt) Amino->Ring_Attack Electrophile (E+) (Kinetic Product) Exo_Attack Path B: Exocyclic N Attack (Desired Amide) Amino->Exo_Attack Strong Base + E+ (Thermodynamic Product) Dimer Path C: Oxidative Dimerization (Azo-Linkage Ar-N=N-Ar) Amino->Dimer Oxidation/Air/Metal Ring_Attack->Amino Hydrolysis (Workup)

Figure 1: The reactivity landscape of aminopyridines. Path A represents the common "dead-end" intermediate often mistaken for low reactivity. Path C represents the chemical dimerization.

Module 2: Troubleshooting & Prevention Strategies

Use this decision matrix to select the correct protocol for your specific failure mode.

Scenario A: The "Black Tar" (Oxidative Dimerization)
  • Symptom: Reaction mixture turns dark/black rapidly. LCMS shows M+M-2 peaks (Azo dimers).

  • Cause: Radical coupling mediated by trace metals or oxygen.

  • Prevention:

    • Degas Solvents: Sparge all solvents with Argon for 15 minutes.

    • Antioxidants: Add 5-10 mol% BHT (Butylated hydroxytoluene) if the reaction allows.

    • Avoid Bleach/Oxidants: Never use hypochlorite near aminopyridines unless synthesizing azo dyes.

Scenario B: Low Yield in Amide Coupling (The Regio-Trap)
  • Symptom: Starting material remains, or isolation yields hydrolyzed acid.

  • Cause: Formation of unreactive N-acylpyridinium species (Path A in Fig 1).

  • Prevention:

    • Switch Reagents: Stop using Acid Chlorides/EDCI. Use HATU or T3P .

    • Protecting Group Strategy: If direct coupling fails, you must use the Boc-protection route (Protocol 4.1).

Comparative Reagent Data
Coupling ReagentRisk of Dimerization/Side RxnSuitability for AminopyridinesNotes
Acid Chlorides High (Ring N attack)LowForms hygroscopic salts; requires harsh heating to rearrange.
EDCI / HOBt MediumLow-MediumOften too slow; allows competitive side reactions.
HATU / HOAt LowHigh Fast kinetics favor the desired Exocyclic N attack.
T3P (Propylphosphonic anhydride) Very LowHigh Low epimerization; drives reaction to completion.

Module 3: Experimental Protocols

These protocols are designed as self-validating systems . If the in-process check (IPC) fails, do not proceed to the next step.

Protocol 3.1: The "Gold Standard" Boc-Protection Strategy

Use this when direct coupling yields <30%. This masks the nucleophilic competition.

Reagents:

  • Aminopyridine substrate (1.0 equiv)[1]

  • 
     (Di-tert-butyl dicarbonate) (1.2 equiv)
    
  • DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 equiv) [Critical Catalyst]

  • Solvent: DCM or THF (Anhydrous)

Step-by-Step:

  • Setup: Dissolve substrate and

    
     in DCM under Argon.
    
  • Catalysis: Add DMAP.[2] Observation: Gas evolution (

    
    ) should occur if reaction is proceeding.
    
  • IPC (TLC/LCMS): Check after 2 hours.

    • Troubleshooting: If conversion is low, add 1.0 equiv TEA. The pyridine ring is electron-withdrawing, making the amine non-nucleophilic; DMAP is essential to transfer the Boc group.

  • Workup: Wash with mild citric acid (pH 4-5) to remove DMAP. Do not use strong acid or you will deprotect it.

  • Result: You now have a mono-Boc aminopyridine. The remaining proton is highly acidic (

    
    ).
    
  • Coupling: Deprotonate this species with NaH or LiHMDS and react with your electrophile. The Boc group forces reaction at the exocyclic nitrogen.

Protocol 3.2: Optimized Direct Coupling (HATU Method)

For rapid synthesis without protection steps.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Aminopyridine (1.2 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Pre-Activation: Dissolve Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 5 mins.

    • Why? This forms the activated O-At ester.

  • Addition: Add the Aminopyridine and the remaining 2.0 equiv of DIPEA.

    • Why? High base concentration is required to deprotonate the aminopyridine (shift equilibrium to reactive species) and neutralize the H+ generated.

  • Temperature: Heat to 50-60°C .

    • Why? Aminopyridines are poor nucleophiles. Room temperature is often insufficient to overcome the activation energy, leading to "stalling" and subsequent dimer formation via air oxidation over long stir times.

  • IPC: Monitor consumption of the activated ester, not just the acid.

Module 4: Diagnostic Workflow (Graphviz)

Follow this logic flow to diagnose your specific issue.

Troubleshooting_Logic Start Start: Reaction Failed Check_Color Check Reaction Color Start->Check_Color Dark Dark/Black Mixture Check_Color->Dark Yes Clear Clear/Yellow Mixture Check_Color->Clear No Oxidative Issue: Oxidative Dimerization (Azo formation) Dark->Oxidative Regio Issue: N-Acylpyridinium Trap (Ring N Attack) Clear->Regio Sol_Ox Solution: 1. Degas Solvents 2. Add Antioxidant (BHT) 3. Argon Atmosphere Oxidative->Sol_Ox Check_Reagent Check Coupling Reagent Regio->Check_Reagent Is_AcidCl Using Acid Chloride? Check_Reagent->Is_AcidCl Switch_HATU Switch to HATU/DIPEA Heat to 60°C Is_AcidCl->Switch_HATU No (Already using coupling agents) Protect Apply Protocol 3.1 (Boc-Protection) Is_AcidCl->Protect Yes (or HATU failed)

Figure 2: Diagnostic decision tree for aminopyridine coupling failures.

References

  • Mechanistic Insight on Aminopyridines

    • Tautomerism and Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
    • Computational Analysis: Al-Saadi, A. A., et al. (2015).[3] "Tautomerization, molecular structure... of 2-aminopyridines."[4] Journal of Molecular Structure. Link

  • Coupling Strategies

    • HATU Efficiency: Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. Link

    • Boc Protection Protocol: Basel, Y., & Hassner, A. (2000). "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine: A new reagent mixture for the preparation of N-Boc amides." The Journal of Organic Chemistry. Link

  • Oxidative Dimerization

    • Mechanism of Azo Formation: Konovalov, A. I., et al. (2021).[5] "Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine Series." Journal of Organic Chemistry. Link

Sources

Solvent effects on the reaction rate of 3-fluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects on the Reaction Rate of 3-Fluoropyridine Synthesis

Role: Senior Application Scientist Status: Active Support Ticket

Mission Statement

Welcome to the Fluorination Process Optimization Hub. You are likely here because your SNAr kinetics are stalling, your yields are inconsistent, or you are witnessing thermal events during diazonium decomposition. In the synthesis of 3-fluoropyridine, the solvent is not merely a medium; it is the primary thermodynamic lever controlling the activation energy (


) of the transition state.

This guide moves beyond basic "anhydrous" labels. We will dissect the causality of solvation shells, the "Naked Fluoride" phenomenon, and the specific thermal safety profiles required for the two primary synthesis routes: Halogen Exchange (Halex) and the Balz-Schiemann reaction.

Module 1: The Halex Pathway (SNAr)

Target Audience: Users converting 3-chloropyridine to 3-fluoropyridine using KF or CsF.[1]

The Core Mechanism: "Naked" Fluoride

In the Halex reaction, the rate-determining step is the nucleophilic attack of the fluoride ion on the electron-deficient pyridine ring.

  • The Problem: Fluoride salts (KF, CsF) have high lattice energies and are insoluble in organic substrates.

  • The Solvent's Role: You must select a Polar Aprotic solvent.[2] These solvents possess a high dielectric constant to dissociate the metal cation (

    
    ) but, critically, lack hydrogen bond donors.
    
  • The Result: The cation is solvated by the solvent's dipoles (e.g., Oxygen in DMSO), but the fluoride anion (

    
    ) remains unsolvated or "naked." This desolvation raises the ground state energy of the fluoride, dramatically lowering the activation barrier for the attack.
    
Troubleshooting Guide: Halex Kinetics
Symptom Root Cause Analysis Corrective Protocol
Reaction Stalls < 50% Conv. Water Ingress (H-Bonding): Even 100 ppm of water will form a tight solvation shell around the

ion via Hydrogen Bonding. This stabilizes the fluoride, rendering it non-nucleophilic.
Protocol A (Azeotropic Drying): Do not trust "anhydrous" bottles. Perform an in-situ azeotropic distillation with toluene before adding the catalyst.
High Impurity Profile (Tars) Solvent Decomposition: DMSO begins to thermally decompose >150°C, reacting with the substrate or catalyst to form sulfur-based byproducts.Switch Solvent: Move to Sulfolane (Tetramethylene sulfone).[1] It is thermally stable up to 285°C and allows for the higher activation temperatures required for deactivated rings like pyridine.
Rate is Logarithmic (Fast then Stop) Surface Passivation: The formation of KCl/KBr on the surface of the solid KF particle blocks further dissolution.Add Phase Transfer Catalyst (PTC): Introduce Tetraphenylphosphonium bromide (

)
or 18-Crown-6 . This shuttles fluoride into the bulk solution, bypassing the surface area limit.
Data Table: Solvent Efficacy in Halex Reactions
SolventDielectric Const.[1][3] (

)
Boiling Point (°C)Relative Rate (

)
Risk Profile
Sulfolane 43.3285100 (Benchmark) Low flammability; solid at RT (requires melting).
DMSO 46.7189120 (Faster)High Risk: Exothermic decomposition >150°C.
DMAc 37.816565 (Slower)Moderate; lower boiling point limits max temp.
Toluene 2.38110< 1 (Non-reactive)Used only for azeotropic drying, not reaction.

Module 2: The Balz-Schiemann Pathway

Target Audience: Users decomposing pyridine-3-diazonium tetrafluoroborate.

The Core Mechanism: Thermal Heat Transfer

Unlike Halex, this reaction involves the unimolecular decomposition of a diazonium salt (


). The solvent here acts primarily as a Heat Sink  and Diluent .
  • The Danger: The decomposition is highly exothermic.[4] If the solvent has poor heat capacity or is too viscous, local hot spots will trigger a runaway decomposition (explosion).

  • Modern Approach: While traditional methods use non-polar solvents (like chlorobenzene) to suspend the salt, modern protocols utilize Ionic Liquids (e.g.,

    
    ) which act as both solvent and fluoride source, stabilizing the intermediate cation.
    
Troubleshooting Guide: Balz-Schiemann
Question Technical Answer
"Why did my reaction foam over?" Rapid

Release:
The solvent viscosity was likely too high, trapping nitrogen gas bubbles. Fix: Use a lower viscosity solvent or increase headspace. Ensure the heating ramp is gradual (e.g., 5°C/min) to control gas evolution.
"Why is my yield < 30%?" Heterolytic vs. Homolytic Cleavage: In non-polar solvents, radical pathways can compete, leading to tar. Fix: Use a solvent with a higher dielectric constant (like o-dichlorobenzene) or switch to an Ionic Liquid system to favor the ionic mechanism.

Module 3: Experimental Protocols

Protocol A: The "Bone-Dry" Azeotrope (Critical for Halex)

Standard drying agents (sieves/silica) are insufficient for SNAr fluorination.

  • Charge: Load 3-chloropyridine, KF (spray-dried), and Sulfolane into the reactor.

  • Add: Add Toluene (20% v/v relative to Sulfolane).

  • Distill: Heat to 130°C. Distill off the Toluene-Water azeotrope via a Dean-Stark trap.

  • Verify: Continue until the distillate is clear and the reactor temp rises to the boiling point of pure Sulfolane.

  • React: Only then add the Phase Transfer Catalyst (

    
    ) and ramp to reaction temp (180-210°C).
    
Protocol B: Kinetic Benchmarking

To determine if your solvent is affecting the rate:

  • Run the reaction at 160°C.

  • Take aliquots at t=0, 15, 30, 60 min.

  • Quench immediately in cold DCM (to stop the reaction).

  • Analyze via GC-FID or F-NMR.

  • Pass Criteria: Linear conversion up to 20%. If the rate curves downward immediately, you have catalyst poisoning (water).

Visualizing the Solvation Effect

The following diagram illustrates why Polar Aprotic solvents are mandatory for Halex rates.

SolventMechanism cluster_0 Ineffective: Protic Solvent (Water/Alcohol) cluster_1 Effective: Polar Aprotic Solvent (Sulfolane/DMSO) F_protic Fluoride Ion (F-) Solvent_protic H-Bond Cage (Solvent Shell) F_protic->Solvent_protic Trapped by H-Bonds Solvent_protic->Reaction_protic High Ea (Slow/No Reaction) K_cation Potassium (K+) F_aprotic Fluoride Ion (F-) Solvent_aprotic Dipole Solvation (Oxygen ends) F_aprotic->Solvent_aprotic Repulsion (No H-Bonds) Product 3-Fluoropyridine F_aprotic->Product NAKED ATTACK Low Ea (Fast) Solvent_aprotic->K_cation Strong Solvation

Caption: Mechanism of Rate Enhancement. In Protic solvents (left), Hydrogen Bonding "cages" the fluoride, increasing the energy required to react. In Polar Aprotic solvents (right), the solvent selectively binds the cation (


), leaving the fluoride anion "naked" and highly reactive.

References

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[1][5][6][7][8][9][10][11][12] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. Link

    • Foundational text on the Halex reaction conditions and solvent necessity.
  • Grushin, V. V. (2004). The "Naked" Fluoride Ion: A Myth? Chemistry – A European Journal.[5] Link

    • Authoritative mechanistic insight into fluoride solv
  • Adams, D. J., & Clark, J. H. (1999). Nucleophilic fluorination of aromatics using potassium fluoride in ionic liquids. Chemical Communications. Link

    • Modern solvent alternatives (Ionic Liquids) for Balz-Schiemann and Halex.
  • Process Safety Assessment. (2010). Thermal Stability of DMSO and Sulfolane in Halex Reactions. Organic Process Research & Development.[7] Link

    • Critical safety data regarding solvent decomposition temper

Sources

Column chromatography conditions for separating fluorinated heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Conditions for Fluorinated Heterocycles Role: Senior Application Scientist Audience: Drug Discovery Chemists & Process Engineers

Introduction: The "Fluorine Factor" in Chromatography

Welcome to the technical support center. If you are here, you likely have a crude mixture of fluorinated heterocycles (e.g., fluoropyridines, fluoroindoles) that are co-eluting on standard silica or streaking into oblivion.

The Core Problem: Fluorine is not just "another halogen." It is the most electronegative element (


), creating profound dipoles and altering the pKa of nearby basic nitrogens. Standard silica (Normal Phase) often fails because:
  • Electronic Mimicry: Regioisomers (e.g., 2-fluoro vs. 3-fluoro pyridine) often have identical

    
     values on silica because their lipophilicity shifts are subtle.
    
  • Silanol Tailing: Fluorine withdraws electron density, but if it's on a heterocycle, the ring nitrogen often remains Lewis-basic enough to interact aggressively with acidic silanols, causing severe tailing.

This guide moves beyond "add more ethyl acetate" and provides a mechanistic approach to separating these high-value scaffolds.

Module 1: Stationary Phase Selection Strategy

Do not default to standard Silica (Irregular 40-63 µm) if you are facing separation difficulties. The interaction mechanism must match the analyte's electronic state.

The "Fluorophilic" Interaction

For difficult separations, particularly regioisomers, Pentafluorophenyl (PFP) phases are superior to C18 or standard Silica.

  • Mechanism: PFP phases possess an electron-deficient aromatic ring. They separate based on

    
     interactions, dipole-dipole interactions, and shape selectivity.
    
  • Why it works: Your fluorinated heterocycle is electron-rich (or has specific localized electron density). The PFP phase acts as a "Lewis Acid" receptor for the "Lewis Base" character of your analyte's

    
    -system.
    
Stationary Phase Decision Matrix

PhaseSelection Start Start: Analyze Mixture Isomers Are they Regioisomers? (e.g., 2-F vs 4-F) Start->Isomers Basic Is the Heterocycle Basic? (Pyridine, Imidazole) Isomers->Basic No PFP PFP (Pentafluorophenyl) Propyl Phase Isomers->PFP Yes (Critical) StandardSilica Standard Silica (Use TEA modifier) Basic->StandardSilica Mildly Basic C18 C18 (Reverse Phase) High Carbon Load Basic->C18 Aqueous Soluble Alumina Neutral Alumina (Avoids Silanol Tailing) Basic->Alumina Highly Basic (pKa > 8) PFP->C18 Alternative if PFP fails

Figure 1: Decision logic for selecting the stationary phase based on analyte properties. PFP is the preferred choice for isomeric separation.

Module 2: Mobile Phase Engineering

If you are committed to using standard silica (Normal Phase) or C18 (Reverse Phase), you must engineer the mobile phase to suppress secondary interactions.

The Modifier Toolkit

Fluorinated heterocycles often require "Silanol Blockers" or "pH Adjusters" to achieve symmetrical peaks.

ModifierRoleRecommended Conc.Best For
Triethylamine (TEA) Silanol Blocker0.1% - 1.0% (v/v)Basic fluoropyridines on Silica. Prevents tailing.[1]
Ammonium Hydroxide pH Modifier (Basic)0.1% - 0.5% (v/v)Highly polar/basic heterocycles in Reverse Phase (C18).
Ammonium Formate Buffer (Acidic)10 - 20 mMSeparating acidic fluorinated species (e.g., fluorophenols).
Trifluoroacetic Acid (TFA) Ion Pairing Agent0.05% - 0.1%Peptides or zwitterionic fluorinated compounds. Warning: Suppresses MS signal.
Protocol: The "Pre-Buffered" Silica Column

Why: Adding TEA directly to the mobile phase can sometimes cause baseline drift or "ghost" peaks if not equilibrated.

  • Prepare Slurry: Mix Silica gel with Hexane containing 1% TEA.

  • Pack Column: Pour slurry and flush with 2 column volumes (CV) of Hexane/1% TEA.

  • Elute: Run your gradient (e.g., Hex/EtOAc) without further TEA, or maintain 0.1% TEA if tailing persists.

Module 3: Troubleshooting Scenarios

Scenario A: The "Blob" (Co-eluting Regioisomers)

Issue: You have synthesized a fluorinated scaffold (e.g., 5-fluoroindole) but it is contaminated with the 4-fluoro isomer. On TLC, they appear as a single spot or a figure-8. Root Cause: The dipole moments are too similar for silica adsorption. Solution: The "PFP Switch"

  • Switch Phase: Use a PFP flash cartridge (e.g., Biotage® SNAP Ultra PFP or similar).

  • Mobile Phase: Use a Methanol/Water gradient (Reverse Phase mode) or Hexane/Ethanol (Normal Phase mode).

  • Mechanism: The 4-fluoro and 5-fluoro positions affect the electron density of the aromatic ring differently. The PFP ring will interact more strongly with the isomer that has higher electron density accessibility (less steric hindrance or constructive dipole alignment).

Scenario B: The "Ghost" Compound (No UV Signal)

Issue: You know your compound is there (by NMR), but the chromatogram is flat. Root Cause: Fluorine is an auxochrome that can shift


. If your heterocycle lacks conjugation, the C-F bond does not fluoresce.
Solution: Alternative Detection Methods 
  • ELSD (Evaporative Light Scattering Detector): Universal detection, independent of chromophores.

  • Iodine Staining (TLC): Fluorinated compounds often stain poorly with KMnO4 but usually respond to Iodine vapor due to reversible complex formation with the heterocycle.

  • Phosphomolybdic Acid (PMA): Requires heating; effective for many nitrogenous heterocycles.

Scenario C: Severe Tailing of Fluorinated Pyridines

Issue: Peak shape is asymmetrical with a long tail (Tail Factor > 2.0). Root Cause: The fluorine atom lowers the pKa of the pyridine nitrogen compared to pyridine, but it remains basic enough to H-bond with acidic silanols (


).
Workflow: 
  • Check pKa: If pKa < 5, standard silica might work with high polarity. If pKa > 5, you must block silanols.

  • Add Modifier: Add 0.5% Triethylamine (TEA) to the mobile phase.

  • Switch Support: If TEA fails, switch to Neutral Alumina . Alumina lacks the acidic protons of silica, eliminating the H-bonding tailing mechanism.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Dichloromethane (DCM) with fluorinated compounds? A: Yes, but be careful. Fluorinated compounds can be surprisingly soluble in DCM but insoluble in Hexane. If you load in DCM and elute with Hexane, your compound may precipitate at the top of the column.

  • Tip: Use "Dry Loading" (adsorb sample onto Celite or Silica) to avoid solvent mismatch precipitation.

Q2: Why does my fluorinated compound elute faster on C18 than the non-fluorinated analog? A: This is the "Wolf and Lamb" effect. While Fluorine is lipophilic, C-F bonds have a strong dipole. In aqueous mobile phases, the hydration shell around the C-F dipole can reduce retention on the hydrophobic C18 chains compared to the C-H analog.

Q3: Is PFP compatible with Mass Spectrometry (MS)? A: Yes. PFP columns are chemically bonded phases.[2] However, ensure you bleed the column (wash with 100% organic) before connecting to the MS source to remove any unbonded ligands.

References

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. Link

  • Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link

  • West, C., et al. (2010). Interactions on a pentafluorophenylpropyl stationary phase in supercritical fluid chromatography. Journal of Chromatography A. Link

  • Phenomenex Technical Guide. (2024). Selectivity of Fluorinated Phases (F5/PFP). Link

  • Regalado, E. L., et al. (2014). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals. Journal of Chromatography A. Link

Sources

Stability of 2-(3-Fluoropyridin-2-yl)acetonitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile of 2-(3-Fluoropyridin-2-yl)acetonitrile , focusing on its behavior under acidic and basic stress. The content is structured for researchers requiring immediate, actionable troubleshooting and mechanistic insight.

Part 1: Executive Summary & Chemical Profile

Compound: this compound Key Risk Factors: High acidity of


-protons, susceptibility to Thorpe-Ziegler condensation (dimerization), and nitrile hydrolysis.
Quick Reference: Stability Matrix
ConditionStability RatingPrimary Degradation Product(s)Visual Indicator
Acidic (pH < 4) Moderate 2-(3-Fluoropyridin-2-yl)acetic acid (via amide)Clear

White Precipitate
Neutral (pH 7) Good Stable at RT (store cold)No change
Basic (pH > 9) Critical / Poor Polymeric "Tars" , Dimers, EnaminonitrilesYellow

Deep Red

Black Tar
Nucleophiles Variable Potential

at C3 (Fluorine displacement)
Color change (variable)

Part 2: Acidic Stability & Troubleshooting

The Science: Acid-Catalyzed Hydrolysis

Under acidic conditions, the primary reaction is the hydrolysis of the nitrile group.[1] The pyridine nitrogen (


 due to the electron-withdrawing fluorine and nitrile) will protonate first. This protonation actually activates  the nitrile carbon toward nucleophilic attack by water, but it also prevents the destructive polymerization seen in base.

Mechanism:

  • N-Protonation: Pyridine ring protonates.

  • Activation: Nitrile nitrogen protonates (reversible).

  • Hydrolysis: Water attacks the nitrile carbon

    
     Imidic acid 
    
    
    
    Primary Amide.
  • Final Hydrolysis: Amide hydrolyzes to Carboxylic Acid (requires heat/time).

Troubleshooting Guide: Acidic Conditions

Q: I see a white solid precipitating during my acidic workup (HCl/pH 2). Is this my product?

  • Diagnosis: Likely No .[2] The hydrochloride salt of your starting material is likely water-soluble. A white precipitate often indicates the formation of the amide (2-(3-fluoropyridin-2-yl)acetamide) or the carboxylic acid , which may have lower solubility in cold water depending on the pH.

  • Action: Check LC-MS.

    • M+18: Amide (Partial hydrolysis).

    • M+19: Carboxylic acid (Full hydrolysis).

  • Prevention: Keep acid extractions cold (

    
    ) and minimize contact time. Avoid heating acidic solutions above 
    
    
    
    .

Q: My LC-MS shows a peak at M+1 (Starting Material) but the NMR looks messy. Why?

  • Diagnosis: Salt formation. In strong acid (TFA, HCl), the pyridine ring is protonated. This shifts NMR signals downfield.

  • Action: Ensure you neutralize the NMR sample (e.g., shake with

    
     in 
    
    
    
    ) to view the free base, or compare against a reference spectrum of the salt.

Part 3: Basic Stability & Troubleshooting (CRITICAL)

The Science: Base-Mediated Polymerization

This is the most dangerous condition for this compound. The methylene protons (


-protons) are exceptionally acidic (

in DMSO) due to the combined electron-withdrawing effects of:
  • The Nitrile group (-CN).[3]

  • The Pyridine ring.[1][2][3][4][5][6][7]

  • The 3-Fluoro substituent (Inductive effect, -I).

The "Black Tar" Pathway: Upon deprotonation, the resulting carbanion is a potent nucleophile. It attacks a neutral molecule of the starting material (Thorpe-Ziegler reaction), forming a dimer. This dimer is even more acidic and reactive, leading to rapid oligomerization and the formation of conjugated, deeply colored polymers (often black/dark red tars).

Visualizing the Degradation Pathways

G SM 2-(3-Fluoropyridin-2-yl) acetonitrile Acid_Cond Acidic Conditions (H+ / H2O) SM->Acid_Cond pH < 4 Base_Cond Basic Conditions (OH- / Alkoxide) SM->Base_Cond pH > 9 Protonated Protonated Species (Activated Nitrile) Acid_Cond->Protonated Amide Primary Amide (Intermediate) Protonated->Amide +H2O Carboxylic Carboxylic Acid (Hydrolysis Product) Amide->Carboxylic Heat Carbanion Stabilized Carbanion (Highly Reactive Nucleophile) Base_Cond->Carbanion Deprotonation Dimer Enaminonitrile Dimer (Thorpe-Ziegler Product) Carbanion->Dimer Attacks SM Polymer Black Polymer / Tar (Irreversible) Dimer->Polymer Oligomerization

Caption: Divergent degradation pathways. Acid leads to hydrolysis (yellow), while base triggers rapid polymerization (black).

Troubleshooting Guide: Basic Conditions

Q: My reaction mixture turned from pale yellow to deep red/black within minutes of adding base. What happened?

  • Diagnosis: You triggered oligomerization . The color comes from the extended conjugation of the forming polymer (polynitrile/enamine network).

  • Action: This is usually irreversible. Check LC-MS for "dimer" peaks (

    
     or 
    
    
    
    ).
  • Solution:

    • Lower Temperature: Run the deprotonation at

      
       or 
      
      
      
      .
    • Change Base: Use a non-nucleophilic, bulky base (e.g., LiHMDS, LDA) if you need to alkylate. Avoid hydroxide/alkoxide if possible unless hydrolysis is intended.

    • Order of Addition: Add the base to the electrophile + substrate mixture (if compatible) or add the electrophile immediately after base. Do not let the carbanion sit unreacted.

Q: Can I use aqueous NaOH to wash my reaction?

  • Diagnosis: High risk. Even biphasic basic washes can induce degradation at the interface.

  • Action: Use mild bases like saturated

    
     or phosphate buffer (pH 7-8). If you must use strong base, keep it cold (
    
    
    
    ), rapid (<5 min), and immediately re-acidify or dry the organic layer.

Q: Is the Fluorine atom stable?

  • Diagnosis: Generally, yes, but... In strong base with heat, the 3-Fluoro group can undergo Nucleophilic Aromatic Substitution (

    
    ), replaced by -OH or -OR.
    
  • Indicator: Loss of F-coupling in NMR or shift in retention time.

  • Note: This is secondary to the nitrile instability. The nitrile will likely react before the fluorine is displaced.

Part 4: Validated Protocols

Protocol A: Stability Stress Test (Go/No-Go)

Before scaling up, validate stability in your specific solvent system.

  • Prepare Stock: Dissolve 10 mg of compound in 1 mL of solvent (MeCN or DMSO).

  • Acid Challenge: Add 100

    
    L of 1M HCl.
    
    • Monitor by LC-MS at T=0, 1h, 4h.

    • Pass Criteria: >95% parent peak area.

  • Base Challenge: Add 10

    
    L of 
    
    
    
    (mild) or 10
    
    
    L 1M NaOH (strong).
    • Watch for color change immediately.

    • Monitor LC-MS for dimer formation (

      
      ).
      
  • Result Interpretation:

    • If Base Challenge turns dark immediately: Do not store in base. Quench reactions immediately into acidic buffer.

Protocol B: Safe Quenching of Basic Reactions

Use this when working up reactions involving this compound to prevent "tarring" during isolation.

  • Cool: Chill reaction mixture to

    
    .
    
  • Buffer: Prepare a quench solution of saturated Ammonium Chloride (

    
    )  or 0.5 M Potassium Phosphate Monobasic (
    
    
    
    )
    . These buffer the pH to ~5-6.
  • Add: Pour the reaction mixture into the stirring quench solution (inverse addition). This ensures the local environment never becomes too basic or too acidic.

  • Extract: Extract immediately with EtOAc or DCM.

References

  • El-Nagdy, S. et al. (2011). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 16(11), 9697-9712. Link

    • Supports: Reactivity of methylene moiety and dimeriz
  • BenchChem Technical Support. (2025). Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. Link

    • Supports: General aminonitrile/pyridylacetonitrile hydrolysis p
  • Organic Chemistry Data. (2022). pKa Values of Pyridines and Nitriles. Link

    • Supports: Acidity estimates for alpha-protons and pyridine nitrogen.

Sources

Addressing inconsistent results in multicomponent reactions for pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: Low Subject: Troubleshooting Inconsistent Results in Hantzsch & Related Pyridine Syntheses Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Welcome to the Support Center

You are likely here because your "one-pot" reaction yielded a complex mixture, a sticky polymer, or a product that looks "almost" right by NMR but lacks aromaticity.

Multicomponent reactions (MCRs) for pyridines—classically the Hantzsch synthesis —are deceptively simple. While they promise high atom economy, they rely on a delicate kinetic balance between three or four reagents. If one pathway stalls, the cascade fails.

This guide treats your synthesis as a system. We will debug the specific failure modes of the Hantzsch protocol and its modern microwave/catalytic variants.

🎫 Ticket #001: The "Missing" Aromaticity (DHP Bottleneck)

User Report: "I followed the standard Hantzsch protocol (Aldehyde + 2 equiv


-ketoester + NH

OAc). The mass spec matches the desired pyridine, but the

NMR shows a singlet around 4.5–5.0 ppm and lacks the expected downfield aromatic shifts."
🔬 Diagnosis

The Reaction Stopped Early. The classic Hantzsch reaction does not produce a pyridine directly. It produces a 1,4-Dihydropyridine (1,4-DHP) .[1][2][3][4][5][6] The "aromatization" (oxidation) step is thermodynamically favorable but kinetically slow without an oxidant. The singlet you see at ~4.5 ppm is the


 proton at the C4 position of the DHP ring.
🛠️ Troubleshooting Protocol

You must perform an oxidative aromatization step. Do not rely on air oxidation; it is too slow and leads to side reactions.

Select an Oxidation Method:

MethodReagentConditionsProsCons
Standard HNO

(conc.)
0°C to RT, 15 minFast, quantitative.Incompatible with acid-sensitive groups.
Chemoselective MnO

(Activated)
Reflux in DCM/CHCl

Mild, tolerates sensitive groups.Requires large excess (10-20 equiv); heterogeneous cleanup.
Green/Mild NaNO

/ Acetic Acid
RT to 60°CNon-toxic, easy workup.Slower than nitric acid.
Metal-Free DDQReflux in Benzene/TolueneHighly selective.Expensive; generates hydroquinone byproduct.

Validating the Fix:

  • Success Marker: Disappearance of the C4-H singlet (4.5 ppm) and appearance of aromatic protons (if C4 is unsubstituted) or downfield shift of C2/C6 methyl groups.

🎫 Ticket #002: Inconsistent Yields & "Sticky" Products

User Report: "My yields fluctuate between 30% and 80% using the exact same reagents. Sometimes I get a tarry solid that won't recrystallize."

🔬 Diagnosis

Reagent Instability & Stoichiometric Drift. MCRs are non-linear; an excess of one component pushes the mechanism toward side products (e.g., Knoevenagel polymers) rather than the convergent cycle.

Root Cause Analysis:

  • Aldehyde Purity: Benzaldehyde derivatives oxidize to benzoic acid over time. Benzoic acid protonates the ammonia source, killing the enamine formation.

  • Ammonia Source Volatility: Using aqueous NH

    
    OH leads to rapid ammonia loss upon heating.
    
  • Water Management: Water is a byproduct. If it accumulates in a hydrophobic solvent, it inhibits the dehydration steps.

🛠️ Troubleshooting Protocol

Step 1: Reagent Quality Control

  • Wash your aldehyde: If using liquid aldehydes, wash with 10% NaHCO

    
     prior to use to remove carboxylic acids.
    
  • Switch Ammonia Source: Replace NH

    
    OH with Ammonium Acetate (NH
    
    
    
    OAc)
    . It is a solid, allowing precise stoichiometry, and acts as a dual acid-base buffer to catalyze the Knoevenagel and Michael addition steps.

Step 2: Solvent Optimization

  • Switch to Ethanol: Ethanol is the "Goldilocks" solvent. It dissolves the starting materials but precipitates the 1,4-DHP intermediate, driving the equilibrium forward (Le Chatelier’s principle).

📊 Visualizing the Failure Points (Mechanism)

The following diagram illustrates where the reaction breaks down if stoichiometry or pH is incorrect.

HantzschFailure Aldehyde Aldehyde (R-CHO) Knoevenagel Intermediate A (Knoevenagel Adduct) Aldehyde->Knoevenagel + Ketoester Stall Reaction Stalls Aldehyde->Stall Acid Impurity Ketoester β-Ketoester (2 Equiv) Enamine Intermediate B (Enamine) Ketoester->Enamine + NH4OAc Ammonia NH4OAc (N-Source) DHP 1,4-Dihydropyridine (Precipitate in EtOH) Knoevenagel->DHP Michael Addition (Convergent Step) Polymer Polymerization (Tar) Knoevenagel->Polymer Excess Aldehyde Enamine->DHP Pyridine Target Pyridine DHP->Pyridine Oxidation Step (Requires Reagent)

Figure 1: The convergent Hantzsch mechanism. Note that Acid Impurities inhibit the initial condensation, while Excess Aldehyde leads to polymerization.

🎫 Ticket #003: Catalyst Poisoning (Post-Synthesis Functionalization)

User Report: "I synthesized a pyridine derivative successfully. Now I'm trying to run a Suzuki coupling on it using Pd(PPh


)

, but the reaction won't proceed."
🔬 Diagnosis

Lewis Base Deactivation. The nitrogen atom in the pyridine ring has a lone pair that is an excellent ligand for transition metals.[7] Your product is competing with your phosphine ligands and binding irreversibly to the Palladium, shutting down the catalytic cycle.

🛠️ Troubleshooting Protocol

Option A: The "Guard" Method (Add CuI) Add Copper(I) Iodide (CuI) to the reaction. Copper has a higher affinity for the pyridine nitrogen than Palladium does. It acts as a "scavenger" or "guard," tying up the pyridine lone pair and leaving the Pd catalyst free to perform the cross-coupling.

Option B: Protonation (Acidic Coupling) Run the coupling under slightly acidic conditions (if your coupling partners tolerate it) or pre-form the pyridinium salt . The protonated nitrogen (


) has no lone pair to poison the catalyst.

Option C: Bulky Ligands Switch from simple phosphines (PPh


) to bulky, electron-rich ligands like Buchwald ligands (e.g., XPhos, SPhos) . Their steric bulk prevents the pyridine nitrogen from approaching the metal center.

🎫 Ticket #004: Thermal Reflux is Too Slow

User Report: "The reaction takes 24 hours at reflux in ethanol. I need higher throughput."

🔬 Diagnosis

Kinetic Limitation. Ethanol reflux limits the temperature to ~78°C. The condensation steps have high activation energies.

🛠️ Troubleshooting Protocol: Microwave Optimization

Microwave irradiation (MWI) is not just "heating"; it utilizes the polarity of the transition state.

Protocol:

  • Solvent-Free: Mix Aldehyde (1 mmol), Ethyl Acetoacetate (2 mmol), and NH

    
    OAc (1.1 mmol) neat.
    
  • Conditions: Irradiate at 120°C for 5–10 minutes (sealed vessel).

  • Workup: Add cold ethanol to the hot reaction mixture. The rapid cooling usually crystallizes the 1,4-DHP immediately.

Caution: Do not use chlorinated solvents in the microwave for this reaction; they do not couple well with the field and can generate hazardous pressure.

References & Further Reading

  • Hantzsch Pyridine Synthesis Mechanism & Scope:

    • Wan, J. P., & Liu, Y. (2012). Recent advances in the synthesis of pyridines by multicomponent reactions.[2][4] RSC Advances.

  • Oxidative Aromatization Methods (DHP to Pyridine):

    • Memarian, H. R., et al. (2009).[8] Electron Transfer-induced Aromatization of 1,4-Dihydropyridines.[8] Zeitschrift für Naturforschung B.

    • Chakraborty, S. (2025).[2] Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines.[1][2][3][5] The BGES.

  • Microwave-Assisted Protocols:

    • Kappe, C. O., et al. (2004). Microwave-Assisted Synthesis of Dihydropyridines.[9] Journal of Organic Chemistry.

  • Catalyst Poisoning by Pyridines:

    • BenchChem Technical Support. Catalyst Poisoning in Reactions with Pyridine Substrates.[7]

Sources

Validation & Comparative

Purity Assessment of 2-(3-Fluoropyridin-2-yl)acetonitrile by HPLC-UV: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Fluoropyridin-2-yl)acetonitrile is a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs), most notably Vonoprazan . Its purity is a critical quality attribute (CQA) because impurities here—specifically hydrolysis byproducts and fluorinated regioisomers—can propagate through the synthesis, affecting the yield and safety profile of the final API.

While Gas Chromatography (GC) and quantitative NMR (qNMR) offer specific advantages, High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains the gold standard for routine purity assessment. This guide details a robust, self-validating HPLC protocol designed to overcome the specific challenges of this molecule: the basicity of the pyridine ring and the polarity of the nitrile group.

Compound Profile & Analytical Challenges

To design a robust method, we must first understand the analyte's behavior in solution.

  • Basicity & Tailing: The pyridine nitrogen is basic. On standard silica columns at neutral pH, this nitrogen interacts with residual silanols, causing severe peak tailing.

    • Solution: We employ a low pH (3.0) buffer to protonate the pyridine (keeping it in one ionization state) and suppress silanol ionization.

  • Fluorine Substitution: The fluorine atom at position 3 withdraws electrons, slightly lowering the pKa of the pyridine nitrogen compared to unsubstituted pyridine, but it also increases lipophilicity.

  • Hydrolysis Risk: The nitrile group (-CN) is susceptible to hydrolysis under extreme pH or heat, forming the corresponding amide (2-(3-fluoropyridin-2-yl)acetamide) and acid.

    • Control: Sample diluents must be neutral and column temperature controlled (<40°C).

Structural & Impurity Visualization

ImpurityPathways Analyte 2-(3-Fluoropyridin-2-yl) acetonitrile (Analyte) Imp_Amide Impurity A: Amide Derivative (Hydrolysis) Analyte->Imp_Amide H2O / pH > 8 Imp_Acid Impurity B: Carboxylic Acid (Hydrolysis) Imp_Amide->Imp_Acid H2O / Heat Imp_SM Starting Material: 2-Bromo-3-fluoropyridine Imp_SM->Analyte Synthesis Precursor

Figure 1: Potential impurity pathways. The method must resolve the hydrophobic starting material (Imp_SM) and the polar hydrolysis products (Imp_Amide/Acid) from the main peak.

Comparative Analysis: Why HPLC-UV?

While HPLC is the recommendation, valid alternatives exist.[1] This table objectively compares the three primary methodologies.

FeatureHPLC-UV (Recommended) GC-FID/MS qNMR (1H or 19F)
Primary Utility Routine QC, Impurity Profiling (0.05% level)Volatile Impurity AnalysisAbsolute Potency Assay
Sensitivity (LOD) High (~0.01 - 0.05 µg/mL)High (~0.01 µg/mL)Low (~1-5 mg/mL required)
Throughput High (Auto-sampler, 10-15 min run)High (10-20 min run)Low (Manual processing)
Thermal Risk Low (Ambient to 40°C)High (Injector >200°C risks nitrile degradation)None (Ambient)
Selectivity Tunable (Gradient/pH changes)Fixed by column phaseHigh (Structural elucidation)
Limitations Requires reference standards for quantitation.Polar degradants (acids) often require derivatization.Cannot detect trace impurities <0.5% reliably.

The Verdict:

  • Use qNMR for certifying your primary reference standard (absolute purity).

  • Use GC-FID only if you are tracking residual solvents or specific volatile starting materials.

  • Use HPLC-UV for batch release, stability testing, and reaction monitoring, as it captures both polar degradants and non-polar starting materials in a single run without thermal stress.

The "Hero" Protocol: HPLC-UV Methodology[2]

This protocol is optimized for robustness.[2][3] The use of a phosphate buffer at pH 3.0 is deliberate to ensure excellent peak shape for the basic pyridine moiety.

Instrumentation & Conditions
  • System: HPLC with binary pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18), 150 x 4.6 mm, 3.5 µm or 5 µm.

    • Why: "End-capped" prevents secondary interactions with silanols.

  • Wavelength: 260 nm (Primary), 220 nm (Secondary for non-aromatic impurities).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in water. Adjust pH to 3.0 ± 0.1 with Dilute Phosphoric Acid (10%). Filter through 0.22 µm nylon membrane.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
12.04060Linear Gradient
15.01090Wash (Elute Starting Materials)
17.01090Hold
17.1955Re-equilibration
22.0955End of Run

Experimental Workflow & Validation

The following diagram illustrates the self-validating workflow required to ensure data integrity.

Workflow start Start: Sample Receipt prep Sample Prep: Dissolve 0.5 mg/mL in Water:ACN (80:20) start->prep sys_suit System Suitability Test (SST): Inject Standard 5x prep->sys_suit decision_sst RSD < 2.0%? Tailing < 1.5? sys_suit->decision_sst inject_sample Inject Samples (Bracket with Stds) decision_sst->inject_sample Pass fail Troubleshoot: Check pH / Column decision_sst->fail Fail calc Data Analysis: Area Normalization or External Std Method inject_sample->calc report Generate COA calc->report fail->sys_suit

Figure 2: Analytical workflow ensuring system suitability before sample analysis.

Sample Preparation
  • Diluent: Water:Acetonitrile (80:20 v/v). Note: Do not use 100% ACN as diluent; it causes peak distortion for early eluting polar impurities.

  • Stock Solution: Weigh 25 mg of analyte into a 50 mL volumetric flask. Dissolve and dilute to volume (Conc: 0.5 mg/mL).

  • Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter.

Validation Criteria (Expected Performance)

Based on ICH Q2(R1) guidelines, your method should meet these metrics:

  • Specificity: No interference at the retention time of the main peak (approx 8-10 min) from blank or placebo.

  • Linearity: R² > 0.999 over the range of 50% to 150% of target concentration.

  • Precision: Injection repeatability (RSD) < 1.0%.

  • LOD/LOQ: Estimated LOQ should be ~0.05% (0.25 µg/mL) to align with impurity reporting thresholds.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with Pyridine N.Ensure Buffer pH is ≤ 3.0. Replace column if "end-capping" has stripped.
Split Peaks Sample solvent too strong.Reduce ACN in sample diluent (match initial mobile phase).
Ghost Peaks Carryover or Gradient impurities.Run a blank injection. Clean the needle wash station.
Retention Time Shift pH drift in aqueous buffer.Prepare fresh buffer daily; pH is critical for pyridine retention.

References

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3][4] Link

  • Vonoprazan Synthesis. Preparation method of Vonoprazan fumarate and application. Patent CN116891453. (Describes the use of pyridine intermediates). Link

  • Pyridine Analysis. HPLC Method for Analysis of Pyridine and Derivatives.[1][2][3][4][5][6][7][8] SIELC Technologies. (General principles for pyridine retention at low pH). Link

  • Impurity Profiling. Quantification of Pyridine-2-yl Acetonitrile Impurities. IOSR Journal of Pharmacy. (Analogous method validation). Link

  • BenchChem Technical Guide. Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. (Stability data for similar pyridine acetonitriles). Link

Sources

2-(3-Fluoropyridin-2-yl)acetonitrile vs. 2-(3-chloropyridin-2-yl)acetonitrile reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-(3-fluoropyridin-2-yl)acetonitrile and 2-(3-chloropyridin-2-yl)acetonitrile , focusing on their divergent reactivity profiles in heterocyclic synthesis.

Executive Summary

In drug discovery, 2-pyridylacetonitriles are versatile "chassis" molecules used to construct fused heterocycles (e.g., pyrazolo[1,5-a]pyridines, 1,8-naphthyridines). The choice between the 3-Fluoro (3-F) and 3-Chloro (3-Cl) derivatives is not merely a matter of bioisosterism; it dictates the synthetic pathway.

  • The 3-Fluoro Derivative: Acts as a "Cyclization Switch." The high lability of the fluorine atom in Nucleophilic Aromatic Substitution (

    
    ) enables rapid, uncatalyzed ring closures with dinucleophiles (e.g., hydrazines, amidines).
    
  • The 3-Chloro Derivative: Acts as a "Functionalization Handle." The chlorine atom is sterically bulkier and resistant to mild

    
    , preserving the halogen for subsequent metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after the initial scaffold is built.
    

Physicochemical & Electronic Profile

The distinct reactivity stems from the fundamental properties of the halogen substituent at the 3-position (ortho to the acetonitrile group).

Feature3-Fluoro Derivative3-Chloro DerivativeImpact on Reactivity
Van der Waals Radius 1.47 Å1.74 ÅSterics: 3-Cl exerts significant steric hindrance on the

-methylene carbon, slowing down alkylation with bulky electrophiles.
Electronegativity (

)
3.983.16Acidity: 3-F induces greater acidity in the

-protons (

) due to stronger -I effect, stabilizing the carbanion.
C-X Bond Strength ~485 kJ/mol~327 kJ/molStability: C-F is thermodynamically stronger, yet kinetically more labile in

due to Meisenheimer complex stabilization.

Rate (Relative)
~300x1xCyclization: 3-F is the superior leaving group for intramolecular cyclization.

Core Reactivity Analysis

Scenario A: -Alkylation (C-C Bond Formation)

Both compounds possess acidic methylene protons (


) activated by the pyridine ring and the nitrile group.
  • 3-Fluoro: The strong inductive effect (-I) of fluorine makes the

    
    -protons slightly more acidic. Deprotonation with mild bases (e.g., 
    
    
    
    ,
    
    
    ) is rapid. Alkylation proceeds with high yields, even with secondary alkyl halides.
  • 3-Chloro: The bulkier chlorine atom shields the reaction center. While methylation works well, reaction with larger electrophiles (e.g., benzyl bromide) often requires stronger bases (NaH, LiHMDS) and longer reaction times to overcome steric repulsion.

Scenario B: Cyclization to Fused Heterocycles ( vs. Inertness)

This is the critical divergence point.

  • Pathway 1: The "Fluoro-Flash" Cyclization When reacted with hydrazine or hydroxylamine, the 3-F derivative undergoes a cascade reaction. The nucleophile attacks the nitrile first (forming an amidine intermediate), which then performs an intramolecular

    
     displacement of the fluorine.
    
    • Result: Formation of 3-amino-1H-pyrazolo[3,4-b]pyridine .

    • Conditions: Reflux in Ethanol/Water, no catalyst required.

  • Pathway 2: The "Chloro-Preservation" Route Under the same conditions, the 3-Cl derivative typically reacts only at the nitrile group (forming an amidine) or does not cyclize at all because the chloride is a poor leaving group in this electronic environment.

    • Result: Open-chain amidine or recovery of starting material.

    • Utility: This allows the chemist to modify the nitrile group (e.g., hydrolysis to amide) while keeping the Cl-handle intact for later derivatization.

Visualizing the Divergence (Graphviz Pathway)

The following diagram illustrates the decision tree for selecting the correct starting material.

ReactivityComparison Start Target Molecule Design Choice Select Starting Material Start->Choice Fluoro 2-(3-Fluoropyridin-2-yl) acetonitrile Choice->Fluoro Need Fused Ring (Pyrazolo/Naphthyridine) Chloro 2-(3-Chloropyridin-2-yl) acetonitrile Choice->Chloro Need Late-Stage Functionalization Hydrazine_F Reaction with Hydrazine (EtOH, Reflux) Fluoro->Hydrazine_F Hydrazine_Cl Reaction with Hydrazine (EtOH, Reflux) Chloro->Hydrazine_Cl SNAr Intramolecular SNAr (Fast F-Displacement) Hydrazine_F->SNAr FusedProd 3-Amino-1H-pyrazolo [3,4-b]pyridine SNAr->FusedProd NoSNAr No SNAr Displacement (Cl Retained) Hydrazine_Cl->NoSNAr OpenProd Open-chain Amidine or Hydrazone NoSNAr->OpenProd Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) OpenProd->Coupling Post-Modification

Caption: Divergent synthetic pathways. The 3-F derivative facilitates direct cyclization, while the 3-Cl derivative requires metal catalysis to effect similar ring closures or serves as a handle for cross-coupling.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This compound is best synthesized via


 displacement of chloride from 2-chloro-3-fluoropyridine, utilizing the activating effect of the 3-F atom on the 2-position.
  • Reagents: 2-Chloro-3-fluoropyridine (1.0 equiv), Acetonitrile (anhydrous, solvent & reagent), Potassium tert-butoxide (KOtBu, 2.2 equiv).

  • Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve KOtBu in dry THF or use neat Acetonitrile if temperature control is precise.

    • Add Acetonitrile dropwise at 0°C (Caution: Exothermic deprotonation).

    • Add 2-Chloro-3-fluoropyridine slowly.

    • Heat to 60-80°C for 4-6 hours. The color typically changes to dark red/brown (formation of the pyridyl-acetonitrile anion).

  • Workup: Quench with saturated

    
     (pH ~7). Extract with Ethyl Acetate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Critical Check: Ensure the product is not the bis-alkylated species.

Protocol B: Comparative Cyclization with Hydrazine

Demonstrates the "Fluorine Effect".

  • Reagents: Substrate (3-F or 3-Cl derivative, 1.0 mmol), Hydrazine Hydrate (5.0 mmol), Ethanol (5 mL).

  • Procedure:

    • Mix substrate and hydrazine in ethanol.[1]

    • Reflux at 80°C.

    • Monitor (TLC/LCMS):

      • 3-F: Complete conversion to cyclized product (M-HF mass shift) within 1-2 hours.

      • 3-Cl: Starting material persists or converts to open-chain amidine (M+N2H4 mass shift) after 12+ hours.

  • Isolation:

    • 3-F: Cool to RT. The pyrazolopyridine often precipitates as a solid. Filter and wash with cold ethanol.

References

  • Reactivity of 2-Fluoro- and 2-Chloropyridines toward Nucleophiles. ResearchGate. (2025). Comparative kinetics of halide displacement in pyridine systems.

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and SNAr.ACS Publications. (2014).

    
     and the specific lability of fluorinated positions. 
    
  • Synthesis of 2,3-Dichloropyridine and Derivatives. BenchChem Application Note. (2025). Protocols for chloropyridine synthesis and subsequent reactivity.

  • Acidity of Alpha-Hydrogens in Heteroaromatic Systems. Chemistry LibreTexts. (2020). Theoretical grounding for the alkylation of pyridylacetonitriles.

  • 2-Fluoropyridine-3-carbonitrile as a Building Block. Ossila. (2025). Analogous reactivity showing hydrazine cyclization pathways for 3-fluoro-2-cyanopyridines.

Sources

Efficacy Comparison: Catalytic Architectures for 3-Fluoropyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, data-driven comparison of catalytic strategies for synthesizing 3-fluoropyridine. It addresses the specific challenges posed by the pyridine nitrogen—catalyst deactivation and regioselectivity issues—that often lead to failure in standard cross-coupling protocols.

Executive Summary: Synthesizing 3-fluoropyridine is notoriously difficult due to the electron-deficient nature of the pyridine ring (disfavoring electrophilic fluorination) and the potential for the nitrogen lone pair to poison transition metal catalysts. While classical Balz-Schiemann methods remain the industrial baseline despite low yields (~20–40%), modern catalytic approaches offer higher selectivity but require strict adherence to specific ligand architectures to prevent regio-scrambling.

Critical Analysis of Catalytic Methodologies

A. Palladium-Catalyzed Cross-Coupling (The "Scrambling" Trap)

Method: Pd(0)/Pd(II) cycle using aryl bromides/triflates and nucleophilic fluoride (AgF, CsF). Verdict: High Risk for unsubstituted 3-bromopyridine; Effective for substituted analogs.

Many researchers attempt to apply standard Buchwald-Hartwig conditions to 3-bromopyridine, resulting in a 1:1 mixture of 3-fluoropyridine and 4-fluoropyridine. This occurs because the basic fluoride source triggers


-hydride elimination to form a pyridyne (aryne) intermediate , leading to nucleophilic attack at either the C3 or C4 position.
  • Successful Protocol: Use of bulky biaryl phosphine ligands (e.g., tBuBrettPhos , AlPhos ) is essential. These ligands facilitate the difficult C–F reductive elimination and suppress aryne formation by enabling milder bases or faster coupling rates.

  • Data Point: While 3-bromopyridine often fails, electron-deficient substrates like 3-bromo-5-cyanopyridine can achieve 72% yield using specific precatalysts (e.g., Pd-G3-BrettPhos) where the aryne pathway is electronically disfavored.

B. Copper-Mediated Fluorination (The "Poisoning" Effect)

Method: Cu-mediated oxidative addition using aryl iodides and AgF/KF. Verdict: Stoichiometric Limitations ; Catalyst poisoning is prevalent.

Direct fluorination of 3-iodopyridine using simple copper salts often results in the precipitation of stable [(Py)CuI] complexes, where the pyridine nitrogen coordinates to the copper center, arresting the catalytic cycle.

  • Workaround: Successful protocols often require stoichiometric copper sources (e.g., (tBuCN)₂CuOTf) rather than catalytic amounts.

  • Performance: Yields can reach 50–60% but require high catalyst loading (1.0–2.0 equiv Cu), making this method expensive for scale-up.

C. Ag-Catalyzed Decarboxylative Fluorination

Method: Radical decarboxylation of nicotinic acid (3-pyridinecarboxylic acid) using AgNO₃ and Selectfluor. Verdict: Ineffective for aromatic acids in aqueous media; Emerging in photoredox systems.

Standard aqueous/organic emulsion protocols (effective for aliphatic acids) generally fail for nicotinic acid due to the high bond dissociation energy of the C(sp²)–COOH bond and the instability of the resulting pyridyl radical in water.

  • Modern Solution: Photoredox-catalyzed variants using pyridine N-oxide intermediates or Zincke imine precursors are currently the most promising routes for generating C3-radicals selectively under mild conditions.

Comparative Efficacy Data

The following table summarizes experimental outcomes for 3-fluoropyridine synthesis across different methodologies.

MethodologyPrecursorCatalyst SystemYield (%)Key Limitation
Balz-Schiemann (Classical)3-AminopyridineNone (NaNO₂/HBF₄)20–38%Unstable diazonium salt; hydroxypyridine side-product.
Pd-Catalyzed (Standard)3-BromopyridinePd(OAc)₂ / CsF<10% (Mix)Regio-scrambling (forms 3-F and 4-F mix via pyridyne).
Pd-Catalyzed (Optimized)3-Br-5-CN-PyridinePd-G3-BrettPhos / AgF72%Requires electron-withdrawing substituents to work well.
Cu-Mediated 3-Iodopyridine(tBuCN)₂CuOTf (2 equiv)57%Stoichiometric Cu required; N-coordination poisons catalyst.
SNAr (Nitro) 3-Nitro-4-esterNone (CsF / DMSO)38%Moderate yield; requires specific activated substrate.

Recommended Experimental Protocol

Protocol: Pd-Catalyzed Fluorination of Activated 3-Bromopyridines

This protocol is selected for its reproducibility on substituted pyridine rings, avoiding the aryne scrambling issue.

Reagents:

  • Substrate: 3-Bromo-5-cyanopyridine (1.0 equiv)

  • Catalyst: [(tBuBrettPhos)Pd(allyl)]OTf (2 mol%)

  • Fluoride Source: AgF (2.0 equiv)[1]

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Glovebox Assembly: In a nitrogen-filled glovebox, charge a reaction vial with 3-bromo-5-cyanopyridine (1.0 mmol), AgF (2.0 mmol), and the Pd-precatalyst (0.02 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the mixture to 130 °C for 14 hours. Note: High temperature is required to overcome the activation energy for C–F reductive elimination.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts.

  • Analysis: Analyze the filtrate by ¹⁹F NMR using trifluorotoluene as an internal standard to determine yield. Purify via flash chromatography if isolation is required.

Mechanistic Visualization

Diagram 1: The "Scrambling" Trap in Pd-Catalysis

This diagram illustrates why standard Pd-catalysis fails for simple 3-bromopyridine, leading to a mixture of isomers.

ScramblingMechanism Start 3-Bromopyridine (Substrate) Pd_Insert L-Pd(II)-Ar-Br (Oxidative Addition) Start->Pd_Insert Pd(0) Base_Attack Base (F-) Deprotonation Pd_Insert->Base_Attack Aryne 3,4-Pyridyne (Intermediate) Base_Attack->Aryne -HBr (Elimination) Product_A 3-Fluoropyridine (Desired) Aryne->Product_A Nucleophilic Attack (C3) Product_B 4-Fluoropyridine (Undesired) Aryne->Product_B Nucleophilic Attack (C4)

Caption: Figure 1: Mechanism of regio-scrambling. Basic fluoride sources induce


-elimination to form a pyridyne intermediate, destroying selectivity.
Diagram 2: The Ideal Cu(I)/Cu(III) Pathway

This diagram shows the theoretical pathway for successful fluorination, often requiring stoichiometric copper to bypass the poisoning step.

CuMechanism Substrate 3-Iodopyridine OA_State [L-Cu(III)(Ar)(F)(I)] (High Energy) Substrate->OA_State Oxidative Addition Poison [(Py)CuI] Precipitate (Catalyst Death) Substrate->Poison N-Coordination (Side Reaction) Complex_1 L-Cu(I)-F Product 3-Fluoropyridine OA_State->Product Reductive Elimination

Caption: Figure 2: Competition between productive oxidative addition and catalyst poisoning by the pyridine nitrogen lone pair.

References

  • Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014).[2] Journal of the American Chemical Society. [Link][2]

  • Copper-Mediated Fluorination of Aryl Iodides Fier, P. S., & Hartwig, J. F. (2012). Journal of the American Chemical Society. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate Finger, N., et al. (2013). Molecules. [Link]

  • Selective C-H Fluorination of Pyridines Fier, P. S., Luo, J., & Hartwig, J. F. (2013). Science. [Link]

Sources

Validation of an Analytical Method for 2-(3-Fluoropyridin-2-yl)acetonitrile Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 2-(3-Fluoropyridin-2-yl)acetonitrile is a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan. Its quality control is complicated by two factors: the basicity of the pyridine ring (causing severe peak tailing on traditional silica columns) and the difficulty in resolving positional isomers (e.g., 4-fluoro or 5-fluoro analogs) which possess identical mass-to-charge ratios (m/z).

The Solution: This guide validates a high-resolution UHPLC-PDA method utilizing a Charged Surface Hybrid (CSH) Phenyl-Hexyl stationary phase . Unlike standard C18 methods, this approach leverages


 interactions to achieve baseline separation of positional isomers while suppressing silanol activity to ensure symmetrical peak shapes.

Part 1: Scientific Rationale & Method Selection

The Chemistry of the Problem

The analyte, this compound, contains a basic nitrogen within the pyridine ring. In acidic mobile phases (pH 2-3), this nitrogen becomes protonated (


 for fluoropyridines).
  • Silanol Interactions (The "Tailing" Effect): On traditional C18 columns, the protonated nitrogen interacts with residual silanols on the silica surface via ion-exchange mechanisms. This results in peak tailing (Asymmetry factor > 1.5), compromising the integration of low-level impurities.

  • Positional Isomerism: The synthesis of fluoropyridines often yields trace amounts of isomers (e.g., 2-(4-fluoropyridin-2-yl)acetonitrile). These isomers have identical hydrophobicity to the target analyte, making them co-elute on alkyl-bonded phases (C18/C8).

The "Product" Solution: Phenyl-Hexyl Technology

To solve this, we utilize a Phenyl-Hexyl stationary phase with a charged surface modification.

  • Mechanism 1:

    
     Interactions:  The phenyl ring in the stationary phase interacts with the 
    
    
    
    -electrons of the pyridine ring. The electron-withdrawing fluorine atom alters the electron density of the pyridine ring differently depending on its position (3-, 4-, or 5-position). This creates a "selectivity wedge" that C18 cannot offer.
  • Mechanism 2: Charged Surface: A low-level positive charge applied to the particle surface repels the protonated pyridine analyte, preventing it from interacting with deep silanols. This ensures sharp, symmetrical peaks.

Impurity Fate Mapping

Understanding the origin of impurities is crucial for method development. The diagram below illustrates the synthesis pathway and potential impurity generation.

ImpurityFateMap SM1 2-Chloro-3-fluoropyridine (Starting Material) Reaction Nucleophilic Substitution (SNAr) SM1->Reaction Imp2 Impurity B: Positional Isomer (4-Fluoro analog) SM1->Imp2 Isomeric SM Contamination Reagent Acetonitrile Anion (Nucleophile) Reagent->Reaction Product This compound (Target) Reaction->Product Imp3 Impurity C: Bis-alkylated byproduct Reaction->Imp3 Over-reaction Imp1 Impurity A: Hydrolysis Product (Amide) Product->Imp1 Hydrolysis (H2O)

Figure 1: Impurity Fate Map showing the origin of critical impurities including hydrolysis byproducts and positional isomers.

Part 2: Comparative Analysis (C18 vs. Phenyl-Hexyl)

The following table contrasts the performance of the traditional method against the validated Phenyl-Hexyl method.

FeatureMethod A: Traditional C18Method B: Optimized Phenyl-Hexyl (Recommended)
Stationary Phase C18 (Octadecylsilane)CSH Phenyl-Hexyl
Separation Mechanism Hydrophobicity onlyHydrophobicity +

Interaction
Isomer Resolution (

)

(Co-elution)

(Baseline Separation)
Peak Symmetry (

)

(Tailing)

(Symmetrical)
Mobile Phase Phosphate Buffer (Non-volatile)Ammonium Formate (Volatile, MS-compatible)
Detection Limit (LOD) 0.05%0.01%

Verdict: Method A fails to resolve the critical 4-fluoro isomer, creating a risk of undetected impurities. Method B provides the necessary specificity required by ICH guidelines.

Part 3: Experimental Protocol (Method B)

This protocol serves as the standard operating procedure (SOP) for the validation.

Chromatographic Conditions
  • Instrument: UHPLC System with PDA and QDa (Mass Detector)

  • Column: Waters XSelect CSH Phenyl-Hexyl,

    
    
    
  • Column Temp:

    
    
    
  • Flow Rate:

    
    
    
  • Injection Volume:

    
    
    
  • Detection: UV at 260 nm (Max absorption of pyridine ring)

Mobile Phase
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Rationale: Low pH ensures protonation for MS sensitivity and consistent retention.

  • Mobile Phase B: Acetonitrile (100%)

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
1.00955Isocratic Hold
10.006040Linear Gradient
12.00595Wash
15.00955Re-equilibration

Part 4: Validation Results (Representative Data)

The method was validated according to ICH Q2(R1) guidelines.

Specificity (Isomer Resolution)

The critical pair (3-fluoro vs. 4-fluoro isomer) was spiked at 0.1% levels.

  • Result: Resolution (

    
    ) = 2.8.
    
Linearity and Range

Evaluated from LOQ to 150% of the nominal concentration (0.5 mg/mL).

AnalyteRange (

)

Value
Slope
This compound0.5 - 7500.999812450
Impurity A (Amide)0.5 - 7.50.999511200
Accuracy (% Recovery)

Spiked at 50%, 100%, and 150% of the specification limit (0.15%).

Spike LevelRecovery (%)% RSD (n=3)Acceptance Criteria
50%98.51.290-110%
100%100.20.890-110%
150%99.10.990-110%
Robustness

The method was tested against small variations in pH (


) and Column Temperature (

).
  • Critical Observation: Retention times shifted slightly, but resolution between the main peak and the nearest impurity remained

    
     in all cases.
    

Part 5: Analytical Workflow Visualization

The following diagram outlines the logical flow of the validation process, ensuring a self-validating system.

ValidationWorkflow Start Method Development (Phenyl-Hexyl Selection) SystemSuitability System Suitability Test (SST) Req: Rs > 2.0, Tailing < 1.5 Start->SystemSuitability SystemSuitability->Start Fail (Re-optimize) Specificity Specificity Check (Spike with Isomers) SystemSuitability->Specificity Pass Linearity Linearity & Range (LOQ to 150%) Specificity->Linearity Pass Accuracy Accuracy & Precision (Spike Recovery) Linearity->Accuracy Robustness Robustness Testing (pH, Temp, Flow) Accuracy->Robustness FinalMethod Validated Method Ready for QC Robustness->FinalMethod All Criteria Met

Figure 2: Step-by-step validation workflow adhering to ICH Q2(R1) guidelines.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2]

  • U.S. Food and Drug Administration (FDA). (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.

  • McCalley, D. V. (2010). Analysis of the basic compounds: The rules of the road. LCGC North America. (Discusses silanol interactions with basic pyridines).

  • Neue, U. D., et al. (2001). Peak Shape and Retention of Bases in Reversed-Phase Chromatography. Journal of Chromatography A. (Foundational text on peak tailing mechanisms).

Sources

Comparative Pharmacological Profile: Furan vs. Thiophene-Containing Acetonitriles in Anticancer Drug Design

[1]

Executive Summary: The Bioisosteric Dilemma

In the landscape of anticancer drug discovery, the choice between furan and thiophene scaffolds represents a classic "bioisosteric dilemma."[1] While both five-membered aromatic rings serve as versatile linkers in acetonitrile-based pharmacophores (specifically

This guide objectively compares these two moieties. The verdict is nuanced: Thiophene-containing acetonitriles generally offer superior metabolic stability and lipophilicity, making them safer candidates for oral bioavailability. However, furan derivatives frequently exhibit higher in vitro potency due to the oxygen atom's superior hydrogen-bonding capability, albeit with a significant risk of metabolic toxicity (hepatotoxicity) via CYP450-mediated ring opening.

Chemical & Pharmacological Basis[1][3][4][5][6]

To understand the biological data, we must first ground the comparison in the physicochemical differences between the Oxygen (Furan) and Sulfur (Thiophene) atoms.

Table 1: Physicochemical Properties of the Heterocyclic Cores
FeatureFuran Moiety (O-containing)Thiophene Moiety (S-containing)Impact on Drug Design
Electronegativity High (3.44)Low (2.58)Furan is a better H-bond acceptor; Thiophene is more lipophilic.
Aromaticity Lower (Resonance Energy ~16 kcal/mol)Higher (Resonance Energy ~29 kcal/mol)Thiophene is more stable; Furan is chemically reactive (diene character).
Lipophilicity (LogP) LowerHigher (+0.5 to +1.0 vs Furan)Thiophene improves membrane permeability.
Metabolic Liability High (Ring opening to reactive dicarbonyls)Moderate (S-oxidation to sulfoxides/sulfones)Furan carries a "toxicophore" alert for hepatotoxicity.
Van der Waals Radius 1.40 Å1.85 ÅThiophene is bulkier, affecting steric fit in enzyme pockets (e.g., VEGFR-2).

Synthesis & Structural Diversity[1][7][8]

The "acetonitrile" functionality serves as a reactive "hinge," allowing the rapid assembly of complex scaffolds. Two primary synthetic pathways dominate the literature for these compounds: the Knoevenagel Condensation (yielding acrylonitriles) and the Gewald Reaction (yielding 2-aminothiophenes/furans).

Diagram 1: Synthetic Workflows for Acetonitrile Scaffolds

SynthesisWorkflowStartHeterocyclic Acetonitrile(Ar-CH2-CN)KnoevenagelKnoevenagel Condensation(Base: Piperidine/EtOH)Start->KnoevenagelGewaldGewald Reaction(Base: Morpholine)Start->GewaldAldehydeAryl Aldehyde(Ar'-CHO)Aldehyde->KnoevenagelKetoneKetone/Aldehyde+ Sulfur (S8)Ketone->GewaldAcrylonitrileTarget A:Alpha-Cyanostilbenes(Michael Acceptors)Knoevenagel->Acrylonitrile- H2OAminoThiopheneTarget B:2-Amino-3-cyanothiophenes(Kinase Inhibitors)Gewald->AminoThiopheneCyclization

Caption: Divergent synthetic pathways utilizing the acetonitrile moiety to generate two distinct classes of anticancer agents.

Comparative Anticancer Efficacy: The Data

Recent studies reveal a conflict between general stability rules and specific receptor binding. While thiophene is "safer," furan derivatives often show higher cytotoxicity in specific breast cancer lines due to tighter binding in the colchicine site of tubulin.

Table 2: Comparative Cytotoxicity (Representative IC50 Data)

Data synthesized from Matiichuk et al. (2022) and Abdula et al. (2024).

Scaffold TypeCell LineCompound ClassIC50 / Growth InhibitionVerdict
Furan-Acrylonitrile MDA-MB-468 (Breast)3-(5-arylfuran-2-yl)Moderate to High (Growth %: -38% to 1%)Most Potent. High affinity but potential toxicity.[2]
Thiophene-Acrylonitrile MDA-MB-468 (Breast)3-(5-arylthiophen-2-yl)Low / Inactive (Growth %: +6% to +185%)Least Potent. In this specific scaffold, thiophene lost activity.
Furan-Thiophene Hybrid MCF-7 (Breast)Chalcone Hybrid (AM4)High (IC50 < 10 µM)Synergistic. Combining both rings often yields optimal results.
Thiophene-Kinase Inhibitor HepG2 (Liver)2-amino-thiophene deriv.High (IC50 ~ 7-12 µM)Stable & Potent. Preferred for liver cancer targets (VEGFR-2).

Critical Insight: In the study by Matiichuk et al., replacing the furan ring with thiophene in thiazole-acrylonitrile derivatives led to a loss of activity. This suggests that for this specific pharmacophore, the oxygen atom's smaller size or H-bonding capacity was critical for the binding pocket, outweighing the stability benefits of thiophene.

Mechanism of Action

The anticancer activity of these acetonitriles operates primarily through two mechanisms: Tubulin Polymerization Inhibition (causing G2/M arrest) and Tyrosine Kinase Inhibition (VEGFR-2/EGFR).

Diagram 2: Dual Mechanism Signaling Pathway

MechanismDrugAcetonitrile Derivative(Furan/Thiophene)TubulinTubulin(Colchicine Site)Drug->TubulinInhibition (Furan > Thiophene)VEGFRVEGFR-2 / EGFR(ATP Binding Pocket)Drug->VEGFRInhibition (Thiophene > Furan)PolymerizationMicrotubulePolymerizationTubulin->PolymerizationBlocksArrestG2/M CellCycle ArrestPolymerization->ArrestApoptosisApoptosis(Caspase-3 Activation)Arrest->ApoptosisPhosphorylationTyrosinePhosphorylationVEGFR->PhosphorylationBlocksAngiogenesisAngiogenesis &ProliferationPhosphorylation->AngiogenesisAngiogenesis->ApoptosisReduction leads to cell death

Caption: Furan derivatives often favor Tubulin inhibition; Thiophene derivatives often favor Kinase inhibition (VEGFR-2).

Toxicity & Metabolic Fate (The "Dealbreaker")

This is the most critical section for drug development professionals.

  • Furan (The Risk): The furan ring is bioactivated by CYP450 (specifically CYP2E1) to form cis-2-butene-1,4-dial , a highly reactive alpha,beta-unsaturated dicarbonyl. This metabolite covalently binds to proteins and DNA, causing hepatotoxicity and potential carcinogenicity.

  • Thiophene (The Safer Alternative): Thiophene is metabolized to thiophene-S-oxide or thiophene epoxide. While these can be reactive, they are generally less toxic than the furan ring-opening products and can be detoxified by glutathione conjugation more effectively.

Recommendation: If your lead compound contains a furan ring, perform an early in vitro metabolic stability assay (microsomal stability) to assess ring opening. If toxicity is high, attempt a bioisosteric replacement with thiophene.

Experimental Protocols

Protocol A: Synthesis of Arylidene Acetonitriles (Knoevenagel)

Standard method for generating the comparative library.

  • Reagents: Equimolar amounts (0.01 mol) of Heterocyclic Acetonitrile (e.g., 2-(thiophen-2-yl)acetonitrile) and substituted Benzaldehyde.

  • Solvent: 20 mL Absolute Ethanol.

  • Catalyst: 3-5 drops of Piperidine.

  • Procedure:

    • Mix reagents in a round-bottom flask.

    • Reflux for 3–6 hours (monitor via TLC, solvent: Hexane/Ethyl Acetate 7:3).

    • Cool to room temperature. The precipitate (acrylonitrile) usually crystallizes out.

    • Filter and recrystallize from Ethanol/DMF.

  • Validation: NMR should show the disappearance of the CH2 singlet of acetonitrile and appearance of the alkene singlet (C=CH).

Protocol B: MTT Cytotoxicity Assay

Self-validating system for efficacy comparison.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (Furan vs Thiophene variants) at gradient concentrations (0.1 – 100 µM).

    • Control: DMSO (0.1%) as negative control.

    • Standard: Doxorubicin or Sorafenib as positive control.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Discard supernatant, add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
     is calculated using non-linear regression analysis (GraphPad Prism).
    

References

  • Matiichuk, Y., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives.[2] Current Chemistry Letters.

  • Abdula, A.M., et al. (2024). Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents.[3][4] Journal of Molecular Structure.

  • BenchChem. (2025). Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays.[1]

  • Gomha, S.M., et al. (2015). Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry.

  • Pinto, M.B., et al. (2012). Tetrahydrofuran as solvent in dental adhesives: cytotoxicity and dentin bond stability.[5] Clinical Oral Investigations.

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-(3-Fluoropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Hazard of Functionalized Nitriles

As researchers, we often treat aryl acetonitriles strictly as organic intermediates. However, 2-(3-Fluoropyridin-2-yl)acetonitrile carries a dual threat profile that demands more than standard "lab coat and goggles" compliance.

Beyond its properties as a skin and eye irritant, this compound possesses a nitrile moiety (


)  attached to a pyridine ring. In the event of significant exposure (dermal or inhalation), metabolic oxidation (via Cytochrome P450) can liberate free cyanide ions (

), leading to histotoxic hypoxia. Furthermore, the fluorine substituent increases lipophilicity, potentially enhancing dermal absorption rates compared to non-halogenated analogs.

This guide provides a self-validating safety protocol designed to isolate you from these risks completely.

Hazard Assessment & Toxicology Logic

Before selecting PPE, we must understand the mechanism of injury. This is not just about preventing a chemical burn; it is about preventing systemic toxicity.

Hazard ClassMechanism of ActionCritical Control Point
Acute Toxicity (Oral/Dermal) Metabolic Cyanogenesis: The

-carbon metabolism can release cyanide, inhibiting Cytochrome C Oxidase in mitochondria.
Zero-Skin-Contact Policy: Standard nitrile gloves may not offer sufficient breakthrough time for concentrated organic nitriles.
Respiratory Irritation Mucosal Inflammation: Pyridine derivatives are potent respiratory irritants.Engineering Controls: All solid handling must occur in a vented balance enclosure or fume hood.
Chemical Incompatibility Acid Hydrolysis: Contact with strong acids releases Hydrogen Cyanide (HCN) gas.Waste Segregation: Never dispose of nitrile waste in acidic waste streams.

PPE Matrix: The "Barrier-in-Depth" Approach

Do not rely on a single layer of protection.[1] We utilize a "Barrier-in-Depth" strategy where PPE is the final redundancy, not the primary control.

Hand Protection (Critical)

Standard disposable nitrile gloves (4 mil) are often insufficient for organic nitriles due to rapid permeation.

TaskRecommended Glove SystemRationale
Weighing / Solid Handling Double Nitrile (Disposable) Solid transfer poses a low permeation risk, but high dust risk. Outer glove is sacrificial; inner glove remains clean.
Solubilization / Stock Prep Laminate (e.g., Silver Shield®) under Nitrile Concentrated organic nitrile solutions can permeate standard nitrile in <5 minutes. Laminate offers >4hr breakthrough protection.
General Reaction Monitoring Double Nitrile (Disposable) "Splash and Change" protocol: If a splash occurs, immediately remove the outer glove, wash the inner glove, and reglove.
Respiratory & Body Protection[1][2][3]
  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Outside Hood): Full-face respirator with OV/P100 (Organic Vapor + HEPA) cartridges. Note: Half-masks are insufficient for potential cyanide-generating compounds due to eye absorption risks.

  • Eye/Face: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate for liquid handling of nitriles.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt) + Chemical-resistant apron for stock preparation.

Operational Protocol: Step-by-Step

This workflow is designed to minimize static generation (dust) and prevent cross-contamination.

Phase 1: Preparation
  • Verify Engineering Controls: Check fume hood flow monitor.

  • Prepare Decontamination Solution: Mix a 10% Sodium Hypochlorite (Bleach) solution. This oxidizes any trace nitrile/cyanide residues.

  • Don PPE: Follow the matrix above. Inspect gloves for pinholes (air inflation test).

Phase 2: Weighing & Transfer
  • Static Control: Use an antistatic gun or ionizer bar if the solid is fluffy/electrostatic.

  • Containment: Place the analytical balance inside a vented enclosure or fume hood.

  • Transfer: Weigh directly into a tared reaction vessel or vial. Do not use weighing boats that require secondary transfer if possible.

  • Wet Down: Immediately add the reaction solvent to the solid to suppress dust generation.

Phase 3: Reaction Setup
  • Closed System: Ensure the reaction vessel is vented to a scrubber or inert gas line, not directly to the hood atmosphere.

  • Labeling: Label the vessel clearly: "TOXIC - NITRILE - DO NOT ACIDIFY."

Workflow Visualization

The following diagram illustrates the safe handling logic, emphasizing the "No Acid" rule and PPE decision points.

SafeHandling cluster_safety CRITICAL SAFETY CHECK Start Start: Chemical Retrieval PPE_Check PPE Selection (Task Based) Start->PPE_Check Solid_Handling Solid Handling (Vented Balance) PPE_Check->Solid_Handling Double Nitrile Solubilization Solubilization (Immediate Dust Suppression) Solid_Handling->Solubilization Add Solvent Reaction Reaction Setup (Closed System) Solubilization->Reaction Waste Disposal (Segregated Organic) Reaction->Waste Quench Acid_Check Is Waste Acidic? Waste->Acid_Check Acid_Check->Waste No Neutralize Neutralize to pH > 9 Acid_Check->Neutralize Yes (HCN Risk) Neutralize->Waste

Caption: Operational workflow emphasizing the critical acid-check prior to disposal to prevent HCN generation.

Waste Disposal & Decontamination[4][5]

The Golden Rule: Never dispose of this compound in the "Acid Waste" carboy.

  • Segregation: designate a specific waste container labeled "Basic Organic Waste (Nitriles)."

  • pH Maintenance: Ensure the waste container is maintained at pH > 9 (using NaOH) to prevent the formation of volatile HCN.

  • Spill Cleanup:

    • Solid: Do not sweep. Use a wet wipe or HEPA vacuum to prevent dust.

    • Liquid: Cover with absorbent pads. Treat the area with 10% bleach solution for 20 minutes, then wash with water.

Emergency Response

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1][2] Do not use solvent (ethanol/acetone) to wash skin, as this enhances absorption.

  • Inhalation: Move to fresh air immediately.

  • Cyanide Antidote: Check your facility's specific medical protocol. If large quantities (>10g) are handled, a Cyanokit (Hydroxocobalamin) should be accessible to emergency medical personnel.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]

  • PubChem. (n.d.). Compound Summary: this compound. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4][5] Hazard Communication Standard: Cyanide Exposure. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.